Guvacoline Hydrobromide
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
methyl 1,2,3,6-tetrahydropyridine-5-carboxylate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.BrH/c1-10-7(9)6-3-2-4-8-5-6;/h3,8H,2,4-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXOETUWVNVADB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCCNC1.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20574157 | |
| Record name | Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17210-51-4 | |
| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-, methyl ester, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17210-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Guvacoline Hydrobromide: A Technical Whitepaper on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guvacoline (B1596253), a pyridine (B92270) alkaloid primarily found in the areca nut, is a bioactive compound with significant pharmacological interest. Its hydrobromide salt is often utilized in research settings for its stability and solubility. This technical guide provides a comprehensive overview of the current understanding of Guvacoline Hydrobromide's mechanism of action. The primary mode of action is through its agonist activity at muscarinic acetylcholine (B1216132) receptors. Additionally, there is evidence suggesting a secondary role as an inhibitor of GABA uptake, though this is less well-characterized. This document summarizes the available quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
Core Mechanism of Action: Muscarinic Acetylcholine Receptor Agonism
Guvacoline is established as a full agonist at muscarinic acetylcholine receptors (mAChRs).[1][2] These receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems and are involved in a multitude of physiological processes. There are five subtypes of muscarinic receptors, designated M1 through M5, each with distinct tissue distributions and signaling pathways.[3]
Receptor Subtype Interaction and Signaling
The activation of muscarinic receptors by an agonist like guvacoline initiates a cascade of intracellular events mediated by G-proteins. The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.[3]
-
Gq/11 Pathway (M1, M3, M5): Upon agonist binding, the Gq/11 protein activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which can activate various calcium-dependent enzymes and processes. DAG activates protein kinase C (PKC), which phosphorylates a variety of cellular proteins, modulating their activity.
-
Gi/o Pathway (M2, M4): Activation of the Gi/o pathway by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). A reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Additionally, the βγ-subunits of the Gi/o protein can directly modulate the activity of ion channels, such as G-protein-gated inwardly rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.[4]
Quantitative Data on Muscarinic Receptor Activity
Quantitative data for guvacoline's activity at specific muscarinic receptor subtypes is limited in publicly available literature. However, studies on isolated tissues provide some insights into its potency.
| Parameter | Tissue/Receptor | Value | Reference |
| Agonist Activity | Atrial and Ileal Muscarinic Receptors | Full Agonist | [1][2] |
| pD2 | Atrial and Ileal Muscarinic Receptors | 6.09 - 8.07 (for guvacoline and its analogs) | [1] |
Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency.
Potential Secondary Mechanism: GABA Uptake Inhibition
There is evidence to suggest that guvacoline may act as an inhibitor of gamma-aminobutyric acid (GABA) transporters (GATs). This action would lead to an increase in the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system. It is important to note that guvacine (B1672442), the N-demethylated precursor to guvacoline, is a well-established GABA uptake inhibitor.[5][6]
GABA Transporter Subtypes
There are four main subtypes of GABA transporters: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1). These transporters are responsible for the reuptake of GABA from the synaptic cleft into neurons and glial cells, thereby terminating its inhibitory signal.
Quantitative Data on GABA Transporter Inhibition
Experimental Protocols
The following sections outline generalized experimental protocols that are commonly used to investigate the mechanisms of action of compounds like guvacoline.
Muscarinic Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of guvacoline for muscarinic receptor subtypes.
Detailed Steps:
-
Membrane Preparation: Homogenize cells or tissues expressing the muscarinic receptor subtype of interest in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radiolabeled antagonist (e.g., [³H]-N-methylscopolamine), and a range of concentrations of this compound. Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the guvacoline concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of guvacoline that inhibits 50% of the specific radioligand binding). The affinity constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Muscarinic Receptor Functional Assay (Calcium Mobilization)
This protocol describes a method to assess the agonist activity of guvacoline at Gq-coupled muscarinic receptors (M1, M3, M5) by measuring changes in intracellular calcium.
Detailed Steps:
-
Cell Culture: Culture cells stably or transiently expressing the muscarinic receptor subtype of interest in a suitable medium.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM) in a physiological buffer.
-
Washing: Wash the cells to remove any extracellular dye.
-
Stimulation: Add varying concentrations of this compound to the cells.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader or a fluorescence microscope. The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Data Analysis: Plot the change in fluorescence against the logarithm of the guvacoline concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 value (the concentration of guvacoline that produces 50% of the maximal response).
GABA Uptake Assay
This protocol outlines a general method for measuring the inhibition of GABA uptake by guvacoline.
Detailed Steps:
-
Preparation of Biological Material: Isolate synaptosomes from brain tissue (e.g., rat cortex) by differential centrifugation or use a cell line stably expressing a specific GABA transporter subtype.
-
Pre-incubation: Pre-incubate the synaptosomes or cells with various concentrations of this compound in a physiological buffer.
-
Uptake Initiation: Initiate GABA uptake by adding a fixed concentration of radiolabeled GABA (e.g., [³H]-GABA).
-
Incubation: Incubate for a short, defined period at 37°C.
-
Uptake Termination: Stop the uptake process by rapidly filtering the mixture through glass fiber filters and washing with ice-cold buffer.
-
Quantification: Lyse the cells or synaptosomes on the filters and measure the amount of radioactivity taken up using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of GABA uptake inhibition against the logarithm of the guvacoline concentration. Use non-linear regression to determine the IC50 value.
Conclusion and Future Directions
This compound's primary mechanism of action is as a full agonist at muscarinic acetylcholine receptors. This activity is responsible for its diverse physiological effects. The potential for guvacoline to also inhibit GABA uptake presents an intriguing secondary mechanism that warrants further investigation. Future research should focus on obtaining definitive quantitative data on guvacoline's binding affinities (Ki) and functional potencies (EC50) at all five muscarinic receptor subtypes. Furthermore, a thorough characterization of its effects on the different GABA transporter subtypes is necessary to fully understand its pharmacological profile. Such studies will be crucial for the potential development of guvacoline or its analogs as therapeutic agents.
References
- 1. Synthesis and muscarinic activity of a series of tertiary and quaternary N-substituted guvacine esters structurally related to arecoline and arecaidine propargyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular properties of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of gamma-aminobutyric acid uptake by bicuculline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Guvacoline Hydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guvacoline (B1596253), a pyridine (B92270) alkaloid found in the areca nut, is a compound of growing interest in neuropharmacology. Structurally related to arecoline (B194364), guvacoline primarily functions as a full agonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). This technical guide provides a comprehensive overview of the pharmacological profile of Guvacoline Hydrobromide, summarizing its known mechanisms of action, pharmacodynamic effects, and available pharmacokinetic data. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.
Introduction
Guvacoline is a natural alkaloid present in the fruit of the Areca catechu palm, commonly known as the areca or betel nut. It is the N-demethylated analogue of arecoline, another psychoactive alkaloid found in the same source.[1] While arecoline's effects have been more extensively studied, guvacoline's distinct pharmacological properties are gaining attention. This document aims to consolidate the current understanding of this compound's pharmacology for a scientific audience.
Physicochemical Properties
A summary of the physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | methyl 1,2,5,6-tetrahydropyridine-3-carboxylate;hydrobromide | [2] |
| Synonyms | Norarecoline Hydrobromide | [3] |
| CAS Number | 17210-51-4 | [3] |
| Molecular Formula | C₇H₁₁NO₂ · HBr | [3] |
| Molecular Weight | 222.1 g/mol | [3] |
| Appearance | Crystalline solid | [3] |
| Solubility | PBS (pH 7.2): 10 mg/mLDMSO: 1 mg/mLDMF: 1 mg/mL | [3] |
| Stability | ≥ 4 years at -20°C | [3] |
Pharmacodynamics
Mechanism of Action at Muscarinic Acetylcholine Receptors (mAChRs)
Guvacoline acts as a full agonist at muscarinic acetylcholine receptors.[3] Studies on isolated rat ileum and atria have demonstrated its agonistic activity.[3] While it shares this mechanism with arecoline, guvacoline exhibits a lower potency.[3] Specifically, it has been reported to be up to 15-fold less potent than arecoline in these preparations.[3]
Guvacoline's activity as a muscarinic agonist is responsible for its parasympathomimetic effects. Unlike arecoline, guvacoline is reported to lack activity at nicotinic acetylcholine receptors (nAChRs).[4]
Signaling Pathway for Muscarinic Acetylcholine Receptors
Figure 1: Signaling pathways of muscarinic acetylcholine receptors activated by Guvacoline.
Potency at Muscarinic Receptors
Quantitative data on the potency of guvacoline at muscarinic receptors is limited. One study reported the pD₂ values for guvacoline on rat ileum and atria, which are summarized in Table 2. The pD₂ value is the negative logarithm of the EC₅₀ value and is a measure of agonist potency.
Table 2: Potency of Guvacoline at Muscarinic Receptors in Rat Tissues
| Tissue | pD₂ Value | Reference |
| Rat Ileum | 6.09 - 8.07 | [3] |
| Rat Atria | 6.09 - 8.07 | [3] |
Note: The range of pD₂ values reflects the results from a series of related compounds tested in the study, including guvacoline.
Activity at GABA Transporters
Guvacoline is the methyl ester of guvacine (B1672442).[5] Guvacine is known to be an inhibitor of GABA uptake.[6] However, there is a lack of direct evidence and quantitative data (e.g., IC₅₀ values) to confirm significant inhibitory activity of guvacoline itself at GABA transporters (GATs). Further research is required to elucidate whether guvacoline shares the GABAergic activity of its parent compound, guvacine.
Pharmacokinetics
Table 3: Pharmacokinetic Parameters of Arecoline in Beagle Dogs (Oral Administration, 3 mg/kg)
| Parameter | Value | Reference |
| Cₘₐₓ | 60.61 ng/mL | [3] |
| Tₘₐₓ | 120.07 min | [3] |
| t₁/₂ | 69.32 min | [3] |
| CL/F | 0.19 L/min/kg | [3] |
| AUC₀₋t | 15116.86 minng/mL | [3] |
| AUC₀₋∞ | 15771.37 minng/mL | [3] |
Metabolism studies of areca nut alkaloids in mice suggest that arecoline undergoes metabolism to arecaidine.[7] It is plausible that guvacoline is metabolized to guvacine in vivo, though this has not been definitively established.[1]
Metabolic Pathway of Areca Nut Alkaloids
Figure 2: Putative metabolic pathway of Guvacoline.
Experimental Protocols
Muscarinic Receptor Binding Assay ([³H]-QNB Displacement)
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for muscarinic acetylcholine receptors using [³H]-Quinuclidinyl benzilate ([³H]-QNB) as the radioligand.
Workflow for Muscarinic Receptor Binding Assay
Figure 3: Workflow for the muscarinic receptor binding assay.
Materials:
-
[³H]-QNB (specific activity ~40-60 Ci/mmol)
-
This compound
-
Atropine (B194438) (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Tissue or cell membranes expressing mAChRs (e.g., rat brain cortex homogenate)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Filtration manifold
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize tissue (e.g., rat brain cortex) in ice-cold assay buffer and centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate or individual tubes, add the following in order:
-
Assay buffer
-
Varying concentrations of this compound (or vehicle for total binding)
-
A high concentration of atropine (e.g., 1 µM) for non-specific binding determination
-
[³H]-QNB (at a final concentration close to its Kd, e.g., 0.1-0.5 nM)
-
Membrane preparation (typically 50-100 µg of protein)
-
-
Incubation: Incubate the reaction mixtures at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the incubation by filtering the samples through glass fiber filters under vacuum using a filtration manifold. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific [³H]-QNB binding against the logarithm of the guvacoline concentration. Determine the IC₅₀ value (the concentration of guvacoline that inhibits 50% of specific [³H]-QNB binding) using non-linear regression analysis. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Acetylcholine Release
This protocol outlines a general procedure for in vivo microdialysis to measure acetylcholine (ACh) release in a specific brain region of an anesthetized or freely moving animal following administration of this compound.
Procedure:
-
Surgical Implantation of Guide Cannula: Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame. Following aseptic procedures, expose the skull and drill a small hole at the coordinates corresponding to the target brain region (e.g., striatum, hippocampus). Implant a guide cannula and secure it with dental cement. Allow the animal to recover for several days.
-
Microdialysis Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 1-2 µL/min). To enable ACh detection, include an acetylcholinesterase inhibitor (e.g., neostigmine) in the aCSF.
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular ACh levels.
-
Drug Administration: Administer this compound systemically (e.g., intraperitoneally or subcutaneously) or locally through the microdialysis probe.
-
Post-Drug Collection: Continue collecting dialysate samples at the same intervals to monitor changes in ACh release.
-
Sample Analysis: Analyze the ACh concentration in the dialysate samples using a highly sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) or tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Express the ACh concentrations as a percentage of the baseline levels and analyze the data to determine the effect of guvacoline on ACh release.
Assessment of Locomotor Activity
This protocol describes the use of an open-field test to assess the effect of this compound on spontaneous locomotor activity in rodents.
Procedure:
-
Apparatus: Use an open-field arena, which is a square or circular enclosure with walls to prevent escape. The arena is typically equipped with infrared beams or a video tracking system to automatically record the animal's movements.
-
Acclimation: Habituate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle to different groups of animals.
-
Testing: Place each animal individually in the center of the open-field arena and record its activity for a set period (e.g., 30-60 minutes).
-
Data Analysis: The automated system will provide data on various parameters, including:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena (an indicator of anxiety-like behavior)
-
Rearing frequency (vertical activity)
-
Stereotypic movements
-
-
Compare the data between the guvacoline-treated and vehicle-treated groups to determine the effect of the compound on locomotor activity.
Conclusion
This compound is a muscarinic acetylcholine receptor agonist with a pharmacological profile distinct from its more studied counterpart, arecoline. Its full agonism at mAChRs, coupled with a reported lack of nicotinic activity, makes it a valuable tool for dissecting the roles of the muscarinic system in various physiological and pathological processes. While its potency is lower than that of arecoline, its specific actions warrant further investigation.
Key areas for future research include:
-
Receptor Subtype Selectivity: Determining the binding affinities (Ki) and functional potencies (EC₅₀) of guvacoline at the individual M1-M5 muscarinic receptor subtypes is crucial for a more precise understanding of its pharmacological effects.
-
GABAergic Activity: Rigorous investigation into guvacoline's potential activity at GABA transporters is needed to confirm or refute a dual mechanism of action.
-
Pharmacokinetics: Detailed pharmacokinetic studies are required to understand its absorption, distribution, metabolism, and excretion, which is essential for designing in vivo experiments and for any potential therapeutic development.
-
Behavioral Pharmacology: Further characterization of its effects on cognition, anxiety, and other behavioral domains will provide a more complete picture of its central nervous system effects.
The information and protocols provided in this guide are intended to serve as a foundation for researchers and drug development professionals to advance the understanding of this compound's pharmacology and explore its potential as a research tool or therapeutic agent.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Insights into Arecoline Hydrobromide: Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
Guvacoline Hydrobromide: An In-depth Technical Guide on its Function as a Muscarinic Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guvacoline (B1596253), a pyridine (B92270) alkaloid and the N-demethylated analog of arecoline (B194364), acts as a full agonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). This technical guide provides a comprehensive overview of Guvacoline hydrobromide's pharmacological activity, focusing on its role as a muscarinic receptor agonist. It summarizes the available quantitative data on its potency, details the experimental protocols for its characterization, and illustrates the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of muscarinic receptor pharmacology and the development of cholinergic agents.
Introduction
Guvacoline is a naturally occurring alkaloid found in the nuts of the Areca catechu palm. Structurally related to the well-known muscarinic agonist arecoline, guvacoline distinguishes itself by the absence of a methyl group on the nitrogen atom of its piperidine (B6355638) ring. This structural modification significantly influences its pharmacological profile. As a muscarinic receptor agonist, this compound stimulates the activity of these G-protein coupled receptors (GPCRs), which are pivotal in mediating the effects of the neurotransmitter acetylcholine throughout the central and peripheral nervous systems. Understanding the specific interactions of Guvacoline with the five muscarinic receptor subtypes (M1-M5) is crucial for elucidating its therapeutic potential and mechanism of action.
Quantitative Pharmacological Data
The potency of Guvacoline as a muscarinic agonist has been primarily characterized through functional assays in isolated tissue preparations. The available data, while not exhaustive for all receptor subtypes, provides valuable insights into its activity.
| Parameter | Tissue/Receptor | Value | Reference |
| pD2 | Rat Atria (predominantly M2 receptors) | 6.09-8.07 | [1] |
| pD2 | Rat Ileum (predominantly M3 receptors) | 6.09-8.07 | [1] |
Note: The pD2 value is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency. The provided range suggests variability based on experimental conditions. It is important to note that Guvacoline has been consistently reported to be a less potent agonist than arecoline[1].
Muscarinic Receptor Signaling Pathways
Guvacoline, as a muscarinic receptor agonist, activates distinct downstream signaling cascades depending on the receptor subtype it binds to. The five muscarinic receptor subtypes are broadly classified into two major signaling pathways based on their G-protein coupling.
M1, M3, and M5 Receptor Signaling (Gq/11 Pathway)
The M1, M3, and M5 receptors primarily couple to G-proteins of the Gq/11 family. Upon agonist binding, this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), leading to the phosphorylation of various downstream protein targets and subsequent cellular responses.
M2 and M4 Receptor Signaling (Gi/o Pathway)
The M2 and M4 muscarinic receptors couple to inhibitory G-proteins of the Gi/o family. Activation of these receptors by Guvacoline leads to the inhibition of adenylyl cyclase, which results in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Additionally, the βγ-subunits of the dissociated Gi/o protein can directly modulate the activity of other effector proteins, such as inwardly rectifying potassium channels (GIRKs), leading to membrane hyperpolarization, and voltage-gated calcium channels, inhibiting their activity.
Experimental Protocols
The characterization of Guvacoline's muscarinic agonist activity typically involves a combination of binding and functional assays.
Radioligand Binding Assay (General Protocol)
Radioligand binding assays are employed to determine the affinity of Guvacoline for the different muscarinic receptor subtypes. This is typically a competitive binding experiment where Guvacoline competes with a radiolabeled antagonist for binding to the receptor.
Objective: To determine the inhibition constant (Ki) of Guvacoline at M1-M5 muscarinic receptors.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-QNB).
-
This compound of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer and prepare a membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled antagonist, and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient period to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of Guvacoline that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Organ Bath Functional Assay (for pD2 Determination)
This functional assay measures the physiological response of a tissue to Guvacoline, allowing for the determination of its potency (pD2).
Objective: To determine the pD2 value of Guvacoline in isolated rat atria and ileum.
Materials:
-
Male Wistar rats.
-
Isolated organ bath system with a force transducer and data acquisition software.
-
Krebs-Henseleit solution (or similar physiological salt solution), aerated with 95% O2 / 5% CO2 and maintained at 37°C.
-
This compound stock solution.
-
Standard muscarinic agonist (e.g., carbachol) for tissue viability check.
Methodology:
-
Tissue Dissection: Humanely euthanize a rat and dissect the desired tissue (e.g., atria or a segment of the ileum).
-
Mounting: Mount the tissue in the organ bath chamber containing pre-warmed and aerated physiological salt solution. One end of the tissue is fixed, and the other is connected to a force transducer.
-
Equilibration: Allow the tissue to equilibrate for a period (e.g., 60 minutes) under a resting tension, with regular changes of the physiological solution.
-
Viability Check: Elicit a contractile response with a standard agonist to ensure tissue viability.
-
Cumulative Concentration-Response Curve: Add increasing concentrations of this compound to the organ bath in a cumulative manner, allowing the response to stabilize at each concentration before adding the next.
-
Data Recording: Record the contractile (ileum) or negative inotropic (atria) responses at each concentration.
-
Data Analysis: Plot the response as a percentage of the maximum response against the logarithm of the Guvacoline concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the molar concentration of the agonist that produces 50% of the maximal response). The pD2 value is then calculated as -log(EC50).
Conclusion
This compound is a full agonist at muscarinic acetylcholine receptors, exhibiting activity in tissues rich in both M2 and M3 receptor subtypes. While it is less potent than its N-methylated counterpart, arecoline, it serves as an important pharmacological tool for studying muscarinic receptor function. Further research is warranted to fully characterize its binding affinities (Ki) and functional potencies (EC50 or pD2) at each of the five cloned human muscarinic receptor subtypes. A comprehensive understanding of its subtype selectivity is essential for the potential development of Guvacoline or its analogs as therapeutic agents targeting specific muscarinic receptor-mediated pathways. This guide provides a foundational framework for researchers to build upon in their exploration of this intriguing natural product.
References
Natural sources of Guvacoline alkaloid
An In-depth Technical Guide to the Natural Sources of Guvacoline (B1596253)
Introduction
Guvacoline, a pyridine (B92270) alkaloid with the chemical formula C₇H₁₁NO₂, is a naturally occurring compound of significant interest to researchers in pharmacology and drug development.[1] It is structurally related to other psychoactive alkaloids found in the same natural source. This technical guide provides a comprehensive overview of the primary natural source of Guvacoline, its concentration, methods for its extraction and quantification, and its known pharmacological interactions.
Primary Natural Source: Areca catechu
The principal natural source of Guvacoline is the areca nut, the seed of the Areca catechu palm.[1][2] This palm is extensively cultivated in South and Southeast Asia, as well as parts of East Africa and the Pacific.[3][4] The areca nut contains a complex mixture of alkaloids, with Guvacoline being one of the four major ones, alongside arecoline, arecaidine, and guvacine (B1672442).[2][3][5] The chewing of areca nut, often as part of a betel quid, is a widespread cultural practice, leading to significant human exposure to these alkaloids.[2]
Quantitative Analysis of Guvacoline in Areca catechu
The concentration of Guvacoline in areca nut and its derived products can vary substantially. This variation is influenced by factors such as the maturity of the nut and the processing methods used. In most tested areca nut-containing products, guvacine is the most abundant alkaloid, followed by arecoline, arecaidine, and then guvacoline.[5]
Table 1: Concentration of Guvacoline in Natural Sources
| Source Material | Concentration Range (mg/g dry weight) | Concentration Range (% of fresh seed weight) | Citation |
|---|---|---|---|
| Various Areca Nut Products | 0.17 - 0.99 mg/g | N/A | [5] |
| Fresh Areca Nut Seeds | N/A | 0.03% - 0.06% |[6] |
Note: 0.03% is equivalent to 0.3 mg/g.
Chemical Relationships and Hydrolysis
Guvacoline is chemically related to the other major areca alkaloids. It is the N-desmethyl derivative of arecoline.[3] Under basic conditions, such as those created by the addition of slaked lime (calcium hydroxide) in traditional betel quid preparations, Guvacoline undergoes hydrolysis to form guvacine.[7][8]
Caption: Hydrolysis of Guvacoline to Guvacine under basic conditions.
Experimental Protocols
Extraction of Guvacoline from Areca catechu
a) Subcritical Water Extraction (SWE)
This method provides an environmentally friendly approach for extracting areca alkaloids from the areca nut husk.
-
Sample Preparation: Fresh areca nut husk is sliced, dried in a hot air-drying oven at 50°C, pulverized, and sieved through a 40-mesh sieve.[9]
-
Extraction Parameters:
-
Procedure: The prepared sample is subjected to extraction in a subcritical extraction unit under the optimized parameters. The resulting extract contains the target alkaloids.[9]
b) Organic Solvent Extraction
A traditional method for alkaloid extraction.
-
Sample Preparation: Dried and powdered areca nut (5 g) is used as the starting material.[10]
-
Procedure:
-
Moisten the areca nut powder with concentrated ammonia.[10]
-
Mix with 50 ml of chloroform (B151607) in a separatory funnel and shake vigorously.[10]
-
Allow the layers to separate and collect the chloroform layer.
-
The solvent is then evaporated to yield the crude alkaloid extract.
-
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a robust and sensitive method for the simultaneous quantification of Guvacoline and other areca alkaloids.[5]
-
Sample Preparation for Analysis:
-
Instrumentation and Conditions (Example):
-
Quantification: A calibration curve is generated using standard solutions of Guvacoline. The concentration in the sample is determined by comparing its peak area to the calibration curve, normalized using the internal standard.
References
- 1. Guvacoline - Wikipedia [en.wikipedia.org]
- 2. A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Aracaidine in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive insights into areca nut: active components and omics technologies for bioactivity evaluation and quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactive Components of Areca Nut: An Overview of Their Positive Impacts Targeting Different Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
Guvacoline Hydrobromide: An In-depth Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guvacoline (B1596253), a pyridine (B92270) alkaloid found in the nuts of the Areca catechu tree, is a compound of growing interest in neuroscience research. Structurally related to arecoline, the primary psychoactive agent in areca nuts, guvacoline presents a more specific pharmacological profile that makes it a valuable tool for investigating the cholinergic system. Unlike arecoline, which acts on both muscarinic and nicotinic acetylcholine (B1216132) receptors, guvacoline is an agonist primarily for muscarinic acetylcholine receptors (mAChRs). This selectivity allows for the targeted study of muscarinic receptor function in various physiological and pathological processes within the central and peripheral nervous systems.
This technical guide provides a comprehensive overview of Guvacoline Hydrobromide, including its mechanism of action, associated signaling pathways, quantitative pharmacological data, and detailed experimental protocols for its application in neuroscience research.
Chemical and Physical Properties
This compound is the hydrobromide salt of Guvacoline, which enhances its stability and solubility in aqueous solutions for experimental use.
| Property | Value |
| Chemical Name | 1,2,5,6-tetrahydro-3-pyridinecarboxylic acid, methyl ester, monohydrobromide |
| Synonyms | Norarecoline, Methyl 1,2,5,6-tetrahydronicotinate |
| CAS Number | 17210-51-4 |
| Molecular Formula | C₇H₁₁NO₂ • HBr |
| Molecular Weight | 222.08 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in PBS (pH 7.2) at 10 mg/mL |
Mechanism of Action
Guvacoline acts as a full agonist at muscarinic acetylcholine receptors. These receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the brain and peripheral tissues, playing crucial roles in processes such as learning, memory, attention, and autonomic nervous system regulation. There are five subtypes of muscarinic receptors (M1-M5), which couple to different G-protein signaling cascades. Studies on isolated rat ileum and atria, tissues rich in M3 and M2 receptors respectively, have demonstrated Guvacoline's full agonist activity.
Signaling Pathways
As a muscarinic agonist, Guvacoline's binding to mAChRs initiates intracellular signaling cascades dependent on the receptor subtype expressed in the target cell. The five subtypes are broadly categorized by their G-protein coupling:
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gαq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These subtypes couple to Gαi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of the G-protein can also directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs).
The following diagrams illustrate these canonical signaling pathways.
Caption: Gαq/11 Signaling Pathway Activated by Guvacoline.
Caption: Gαi/o Signaling Pathway Activated by Guvacoline.
Quantitative Data Summary
Comprehensive quantitative data on the binding affinity (Ki) and functional potency (EC50) of Guvacoline at individual M1-M5 muscarinic receptor subtypes is limited in the published literature. However, functional studies in isolated tissues provide valuable information on its potency as a muscarinic agonist.
| Parameter | Tissue/Receptor | Value | Reference |
| pD₂ | Rat Atria (predominantly M2) | 6.09 - 8.07 | |
| pD₂ | Rat Ileum (predominantly M3) | 6.09 - 8.07 | |
| Agonist Activity | Atrial & Ileal mAChRs | Full Agonist |
Note: pD₂ is the negative logarithm of the EC50 value. A higher pD₂ value indicates greater potency. The provided range reflects data from a study on a series of related compounds including guvacoline.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of this compound.
In Vivo Behavioral Assessment: Locomotor Activity in Mice (Adapted Protocol)
This protocol is adapted from studies on arecoline, a structurally similar muscarinic agonist, to assess the central effects of Guvacoline on spontaneous locomotor activity.[1][2]
Caption: Experimental Workflow for Locomotor Activity Assay.
Objective: To determine the dose-dependent effect of this compound on spontaneous locomotor activity in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Sterile 0.9% saline (Vehicle)
-
Open field arenas (e.g., 40 x 40 x 40 cm) equipped with automated activity monitoring systems (e.g., infrared beams or video tracking)
-
Standard animal scales, syringes, and needles
Procedure:
-
Animal Acclimation: House mice in groups under a 12-hour light/dark cycle with ad libitum access to food and water for at least 7 days before the experiment.
-
Habituation:
-
On the day of the experiment, transfer mice to the testing room and allow them to acclimate for at least 60 minutes.
-
It is recommended to habituate the animals to the open field arenas for 30 minutes the day before the test to reduce novelty-induced hyperactivity.
-
-
Drug Preparation: Dissolve this compound in sterile 0.9% saline to achieve the desired concentrations. A typical dose range to explore, based on related compounds, would be 1, 5, and 10 mg/kg. Prepare a vehicle-only control group (saline).
-
Administration:
-
Weigh each mouse to determine the precise injection volume.
-
Administer the prepared Guvacoline solution or vehicle via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.
-
-
Testing:
-
Immediately after injection, place the mouse in the center of the open field arena.
-
Begin recording locomotor activity automatically using the monitoring system. A common recording duration is 60 minutes.
-
-
Data Analysis:
-
Quantify parameters such as total distance traveled, average speed, time spent mobile, and entries into the center zone of the arena.
-
Analyze the data using appropriate statistical methods, such as a one-way ANOVA followed by post-hoc tests, to compare the effects of different doses of Guvacoline to the vehicle control.
-
In Vitro Functional Assay: cAMP Accumulation Assay
This protocol provides a method to assess Guvacoline's functional activity at Gαi/o-coupled muscarinic receptors (M2 and M4) by measuring the inhibition of adenylyl cyclase.
Objective: To quantify the potency and efficacy of Guvacoline in inhibiting forskolin-stimulated cAMP production in cells expressing M2 or M4 receptors.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human M2 or M4 muscarinic receptor.
-
This compound
-
3-isobutyl-1-methylxanthine (IBMX)
-
Reference agonist (e.g., Acetylcholine)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits)
-
White 96-well or 384-well assay plates
Procedure:
-
Cell Culture: Culture the M2 or M4 expressing cells according to standard protocols. Seed the cells into the assay plates at an appropriate density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and a reference agonist in assay buffer.
-
Assay Protocol:
-
Remove the culture medium from the cells and replace it with assay buffer containing the phosphodiesterase inhibitor IBMX (e.g., 500 µM). Incubate for 15-30 minutes at 37°C.
-
Add the various concentrations of Guvacoline or reference agonist to the wells.
-
Immediately add forskolin to all wells (except for basal control wells) to stimulate adenylyl cyclase. The concentration of forskolin should be pre-determined to elicit a submaximal (e.g., EC₈₀) cAMP response.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations using a standard curve.
-
Plot the percent inhibition of the forskolin response versus the log concentration of Guvacoline.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ (potency) and Emax (efficacy) of Guvacoline.
-
In Vitro Functional Assay: Intracellular Calcium Mobilization Assay
This protocol is for assessing Guvacoline's functional activity at Gαq/11-coupled muscarinic receptors (M1, M3, and M5) by measuring changes in intracellular calcium.
Objective: To determine the potency and efficacy of Guvacoline in stimulating calcium release in cells expressing M1, M3, or M5 receptors.
Materials:
-
HEK293 or CHO-K1 cells stably expressing the human M1, M3, or M5 muscarinic receptor.
-
This compound
-
Reference agonist (e.g., Carbachol)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Black-walled, clear-bottom 96-well or 384-well assay plates
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed the cells into the black-walled assay plates and allow them to form a confluent monolayer overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium and add the loading buffer to the cells.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Plate Preparation: Prepare a separate plate containing serial dilutions of this compound and the reference agonist at a higher concentration (e.g., 5x final concentration) in assay buffer.
-
Measurement:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well for 10-20 seconds.
-
The instrument will then automatically add the compounds from the compound plate to the cell plate.
-
Immediately begin kinetic fluorescence readings for 1-3 minutes to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak fluorescence (or change from baseline) versus the log concentration of Guvacoline.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Emax (efficacy) of Guvacoline.
-
Conclusion
This compound is a valuable pharmacological tool for the specific investigation of muscarinic acetylcholine receptor function. Its nature as a full agonist at certain mAChRs, combined with a more selective profile than arecoline, makes it well-suited for a variety of in vivo and in vitro experimental paradigms. The protocols and data presented in this guide offer a framework for researchers to effectively utilize Guvacoline in their studies to further elucidate the complex roles of the cholinergic system in health and disease. Further research is warranted to fully characterize its binding and functional profile across all five muscarinic receptor subtypes.
References
Understanding the bioactivity of Guvacoline Hydrobromide
An In-Depth Technical Guide on the Bioactivity of Guvacoline Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is the salt form of Guvacoline, a pyridine (B92270) alkaloid naturally found in the nuts of the Areca catechu palm, commonly known as betel nuts.[1][2] It is structurally related to Arecoline, the primary psychoactive component of the areca nut, but exhibits a distinct pharmacological profile.[1][3] Chemically, Guvacoline is the N-demethylated analogue of Arecoline and serves as the methyl ester of Guvacine.[4] This guide provides a comprehensive technical overview of the known bioactivities of Guvacoline, focusing on its mechanism of action, relevant quantitative data, and the experimental protocols used for its characterization.
Primary Bioactivity: Muscarinic Acetylcholine (B1216132) Receptor Agonism
The principal pharmacological activity of Guvacoline is its function as a full agonist at muscarinic acetylcholine receptors (mAChRs).[1][5][6] Its activity has been demonstrated in classic ex vivo models, such as the rat ileum and electrically paced atria, which are rich in M3 and M2 muscarinic receptors, respectively.
Mechanism of Action
As a muscarinic agonist, Guvacoline binds to and activates G-protein coupled mAChRs. In tissues like the ileal smooth muscle, this primarily involves the M3 subtype, which couples to Gαq/11. Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC), culminating in smooth muscle contraction. In atrial tissue, Guvacoline acts on M2 receptors coupled to Gαi/o, which inhibits adenylyl cyclase, reduces cAMP levels, and modulates ion channels, leading to a negative chronotropic effect.
References
- 1. namsa.com [namsa.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Cytotoxic and genotoxic effects of areca nut-related compounds in cultured human buccal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preliminary Investigation of Guvacoline Hydrobromide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guvacoline (B1596253), a natural alkaloid found in the areca nut, is structurally related to arecoline (B194364) and has garnered interest for its pharmacological activities. This technical guide provides a preliminary investigation into the effects of Guvacoline Hydrobromide, summarizing its known mechanisms of action, presenting available quantitative data, and outlining key experimental methodologies. This document aims to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential and toxicological profile of this compound.
Introduction
Guvacoline is a pyridine (B92270) alkaloid present in the areca nut, the seed of the Areca catechu palm.[1][2] It is the N-demethylated congener of arecoline, another psychoactive alkaloid in the nut.[3][4] While arecoline's effects are more extensively studied, guvacoline also exhibits biological activity, primarily as a muscarinic acetylcholine (B1216132) receptor agonist.[5][6] This guide focuses on the hydrobromide salt of guvacoline, which is often used in experimental settings. We will delve into its interactions with cellular targets, summarize the quantitative findings from in vitro studies, and provide an overview of the experimental protocols used to derive these data.
Mechanism of Action
This compound's primary mechanism of action is its function as a full agonist of muscarinic acetylcholine receptors (mAChRs) in atrial and ileal tissues, though with a potency reported to be 15-fold less than that of arecoline.[5] Beyond its direct receptor agonism, emerging research suggests that guvacoline may also modulate acetylcholine levels by inhibiting acetylcholinesterase (AChE), the enzyme responsible for acetylcholine breakdown.[7] This dual action of mimicking acetylcholine and potentially increasing its synaptic concentration underscores its potential for complex pharmacological effects.
Signaling Pathways
The activation of muscarinic receptors by guvacoline initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR) agonist, guvacoline's binding is expected to trigger downstream pathways, although specific details for guvacoline are not extensively documented. A related alkaloid, arecoline, has been shown to activate the Akt-c-Myc signaling pathway.[8] Given their structural similarities, it is plausible that guvacoline may engage similar pathways.
Furthermore, the proposed inhibition of AChE by guvacoline would lead to an accumulation of acetylcholine in the synaptic cleft, thereby potentiating both muscarinic and nicotinic cholinergic neurotransmission.
Quantitative Data
The following table summarizes the available quantitative data from preliminary investigations into this compound's effects.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 2.1 mM | Human buccal epithelial cells | [6] |
| Effect on Thiols | 25% decrease at 0.88 mM | Human buccal epithelial cells | [6] |
| Potency vs. Arecoline | 15-fold reduced | Atrial and ileal muscarinic receptors | [5] |
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of this compound.
Cell Viability and Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in human buccal epithelial cells.
Methodology:
-
Cell Culture: Human buccal epithelial cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate growth medium.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound.
-
Incubation: The treated cells are incubated for a specified period.
-
Colony Formation Assay: After incubation, the cells are washed, and fresh medium is added. The cells are allowed to grow for a period sufficient to form colonies.
-
Staining and Quantification: Colonies are fixed and stained (e.g., with crystal violet). The number of colonies in each well is counted.
-
Data Analysis: The colony formation efficiency is calculated as a percentage of the control (untreated) cells. The IC50 value is determined by plotting the percentage of colony formation against the log of the this compound concentration and fitting the data to a dose-response curve.[6]
Thiol Content Assay
Objective: To measure the effect of this compound on the total free low-molecular-weight thiols in human buccal epithelial cells.
Methodology:
-
Cell Culture and Treatment: Human buccal epithelial cells are cultured and treated with this compound as described in the cytotoxicity assay.
-
Cell Lysis: After treatment, cells are harvested and lysed to release intracellular components.
-
Thiol Quantification: The total free thiol content in the cell lysates is determined using a colorimetric assay, such as the Ellman's reagent (DTNB) assay. In this assay, DTNB reacts with thiol groups to produce a yellow-colored product, which can be quantified spectrophotometrically.
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 412 nm), and the thiol concentration is calculated based on a standard curve. The results are expressed as a percentage of the control.[6]
Metabolism
The metabolism of guvacoline is less characterized than that of arecoline. However, it is known that guvacoline can be hydrolyzed to its carboxylic acid derivative, guvacine.[3] This hydrolysis is a key metabolic pathway for arecoline, which is converted to arecaidine (B1214280) by carboxylesterases.[2] It is plausible that a similar enzymatic process is involved in the conversion of guvacoline to guvacine.
Discussion and Future Directions
The preliminary data on this compound indicate its potential as a pharmacologically active compound with effects on the cholinergic system. Its role as a muscarinic agonist and a potential AChE inhibitor warrants further investigation for therapeutic applications, particularly in conditions characterized by cholinergic deficits. However, the cytotoxic effects observed in human buccal epithelial cells at millimolar concentrations highlight the need for a thorough toxicological assessment.
Future research should focus on:
-
Elucidating the specific subtypes of muscarinic receptors that this compound targets.
-
Quantifying its AChE inhibitory activity and determining the kinetics of this inhibition.
-
Investigating its in vivo efficacy and safety profile in animal models.
-
Fully characterizing its metabolic fate and pharmacokinetic profile.
-
Exploring its effects on a wider range of cell types to understand its potential for tissue-specific toxicity or therapeutic action.
Conclusion
This compound is a promising natural compound with multifaceted effects on the cholinergic system. This guide has provided a consolidated overview of the current preliminary understanding of its actions, supported by available quantitative data and experimental methodologies. Further in-depth research is crucial to fully unravel its therapeutic potential and to establish a comprehensive safety profile for any future clinical development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Aracaidine in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Arecoline - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Guvacoline Hydrobromide: In Vitro Assay Protocols for Muscarinic Agonist, Acetylcholinesterase Inhibition, and GABA Uptake Inhibition Screening
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Guvacoline (B1596253), a pyridine (B92270) alkaloid found in the areca nut, is a compound of significant interest in pharmacological research.[1][2] Structurally related to arecoline (B194364), guvacoline has been identified as a muscarinic receptor agonist.[3][4] Its potential interactions with other key targets in the central nervous system, such as acetylcholinesterase (AChE) and the gamma-aminobutyric acid (GABA) transporter, are also areas of active investigation. These application notes provide detailed in vitro assay protocols to characterize the pharmacological profile of Guvacoline Hydrobromide.
The following protocols are designed to be performed by trained researchers in a laboratory setting and offer methodologies to determine the potency and affinity of this compound at muscarinic receptors, its inhibitory activity against acetylcholinesterase, and its potential to inhibit GABA uptake.
Data Summary
The following table summarizes the known and to-be-determined in vitro pharmacological parameters for Guvacoline. The provided protocols can be utilized to generate the missing quantitative data.
| Assay Target | Parameter | Value | Reference |
| Muscarinic Receptors | pD2 (Agonist Potency) | 6.09 - 8.07 | [3] |
| Acetylcholinesterase (AChE) | IC50 (Inhibition) | To Be Determined | - |
| GABA Transporter (GAT) | IC50 (Uptake Inhibition) | To Be Determined | - |
Experimental Protocols
Muscarinic Receptor Binding Assay (Radioligand Displacement)
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for muscarinic acetylcholine (B1216132) receptors.
Materials:
-
This compound
-
Membrane preparation expressing muscarinic receptors (e.g., from CHO-K1 cells transfected with human M1-M5 receptor subtypes)
-
[³H]-N-methylscopolamine ([³H]-NMS) or other suitable radioligand
-
Atropine (B194438) or other high-affinity muscarinic antagonist (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay Buffer, [³H]-NMS (at a concentration near its Kd), and membrane preparation.
-
Non-specific Binding: Assay Buffer, [³H]-NMS, a saturating concentration of atropine (e.g., 1 µM), and membrane preparation.
-
Displacement: Assay Buffer, [³H]-NMS, varying concentrations of this compound, and membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity on the filters using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Muscarinic Receptor Binding Assay Workflow
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is based on the colorimetric method developed by Ellman to measure AChE activity and its inhibition by this compound.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0
-
96-well microplate reader
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add in triplicate:
-
Blank: Assay Buffer and ATCI.
-
Control (100% Activity): Assay Buffer, AChE, DTNB, and ATCI.
-
Inhibitor: Assay Buffer, AChE, DTNB, varying concentrations of this compound, and ATCI.
-
-
Pre-incubate the plate with enzyme and inhibitor (or buffer for control) for 10-15 minutes at 25°C.
-
Initiate the reaction by adding the substrate (ATCI) to all wells except the blank.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of color change is proportional to AChE activity.
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] * 100.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of AChE activity) using non-linear regression analysis.
AChE Inhibition Assay Principle
GABA Uptake Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of this compound on GABA uptake into synaptosomes.
Materials:
-
This compound
-
Synaptosome preparation from rat brain tissue (e.g., cortex or hippocampus)
-
[³H]-GABA
-
Krebs-Ringer Bicarbonate Buffer (KRB), pH 7.4
-
Nipecotic acid or other known GABA uptake inhibitor (as a positive control)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
-
Microcentrifuge tubes
Procedure:
-
Prepare synaptosomes from rat brain tissue according to standard laboratory protocols.
-
Prepare serial dilutions of this compound in KRB.
-
In microcentrifuge tubes, pre-incubate the synaptosomal suspension with either KRB (for total uptake), a saturating concentration of nipecotic acid (for non-specific uptake), or varying concentrations of this compound for 10 minutes at 37°C.
-
Initiate the uptake by adding [³H]-GABA to each tube and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters followed by washing with ice-cold KRB.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the percentage of inhibition for each this compound concentration: % Inhibition = [1 - (Specific uptake with inhibitor / Specific uptake without inhibitor)] * 100.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
GABA Uptake Inhibition Assay Workflow
References
- 1. Guvacoline - Wikipedia [en.wikipedia.org]
- 2. Guvacoline | C7H11NO2 | CID 160492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and muscarinic activity of a series of tertiary and quaternary N-substituted guvacine esters structurally related to arecoline and arecaidine propargyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Guvacoline Hydrobromide in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for studying the effects of Guvacoline Hydrobromide in cell culture, focusing on its cytotoxic effects, its role as a muscarinic acetylcholine (B1216132) receptor agonist, and its function as a GABA uptake inhibitor.
I. Quantitative Data Summary
The following table summarizes the effective concentrations of this compound observed in various cell culture-based assays. This data is compiled from multiple research sources to provide a comparative overview for experimental design.
| Parameter | Cell Line(s) | Concentration Range | Observed Effect | Reference(s) |
| Cytotoxicity | Human Buccal Epithelial Cells | Up to 5 mM | Decreased cell survival and cellular thiols | [1] |
| Muscarinic Receptor Activation | RBL-2H3 (rat mast cells), Jurkat (human T cells), U937 (human monocytes), HL-60 (human neutrophils) | 100 µM | Increased intracellular calcium levels | [2] |
| GABA Uptake Inhibition | Cell lines expressing GABA transporters (e.g., HEK293-GAT1) | IC₅₀ values are typically determined via dose-response studies. | Inhibition of GABA uptake | [3][4] |
II. Experimental Protocols
A. Cytotoxicity Assessment in Human Buccal Epithelial Cells
This protocol is designed to assess the cytotoxic effects of this compound on human buccal epithelial cells using a resazurin-based cell viability assay.
1. Materials:
-
This compound (MW: 222.08 g/mol )
-
Human Buccal Epithelial Cells (e.g., SV-pgC2a)
-
Keratinocyte Serum-Free Medium (K-SFM) supplemented with bovine pituitary extract and epidermal growth factor
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Resazurin (B115843) sodium salt
-
96-well cell culture plates
-
Microplate reader (570 nm and 600 nm)
2. Protocol:
-
Cell Seeding: Culture human buccal epithelial cells in K-SFM. Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in sterile PBS. Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 2.5 mM, 5 mM).
-
Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with PBS) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Resazurin Assay:
-
Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize.
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the absorbance at 570 nm (for resorufin) and 600 nm (reference wavelength) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control.
B. Muscarinic Acetylcholine Receptor Activation Assay
This protocol describes the measurement of intracellular calcium mobilization in response to this compound-induced muscarinic receptor activation in Jurkat cells.
1. Materials:
-
This compound
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader or flow cytometer
2. Protocol:
-
Cell Seeding: Seed Jurkat cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁵ cells/well in 100 µL of RPMI-1640 medium.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS (e.g., 4 µM Fluo-4 AM, 0.02% Pluronic F-127).
-
Centrifuge the plate, gently aspirate the medium, and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Centrifuge the plate, remove the loading solution, and wash the cells twice with 100 µL of HBSS. Resuspend the cells in 100 µL of HBSS.
-
This compound Addition:
-
Prepare a 2X concentrated solution of this compound (e.g., 200 µM) in HBSS.
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Add 100 µL of the 2X this compound solution to the wells (final concentration 100 µM).
-
-
Fluorescence Measurement: Immediately measure the change in fluorescence (Excitation: 494 nm, Emission: 516 nm) over time using a fluorescence microplate reader.
-
Data Analysis: Express the change in fluorescence as a ratio of the baseline fluorescence to determine the extent of calcium mobilization.
C. GABA Uptake Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of this compound on GABA uptake in HEK293 cells stably expressing the GABA transporter 1 (GAT1).
1. Materials:
-
This compound
-
HEK293-GAT1 cells
-
DMEM supplemented with 10% FBS and a selection antibiotic (e.g., G418)
-
[³H]-GABA (radiolabeled gamma-aminobutyric acid)
-
Uptake Buffer (e.g., HBSS)
-
Scintillation cocktail
-
Scintillation counter
-
24-well cell culture plates
2. Protocol:
-
Cell Seeding: Seed HEK293-GAT1 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and grow to confluence.
-
Preparation of Solutions: Prepare various concentrations of this compound in Uptake Buffer. Prepare a solution of [³H]-GABA in Uptake Buffer.
-
Assay Initiation:
-
Wash the cells twice with warm Uptake Buffer.
-
Pre-incubate the cells with 250 µL of Uptake Buffer containing different concentrations of this compound for 10-15 minutes at room temperature.
-
Add 250 µL of Uptake Buffer containing [³H]-GABA to initiate the uptake reaction (final volume 500 µL).
-
-
Incubation: Incubate for a short period (e.g., 10-20 minutes) at room temperature. The optimal time should be determined empirically to be within the linear range of uptake.
-
Termination of Uptake: Rapidly aspirate the radioactive solution and wash the cells three times with ice-cold Uptake Buffer to stop the uptake.
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Transfer the lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the IC₅₀ value of this compound for GABA uptake inhibition by plotting the percentage of inhibition against the log concentration of the compound.
III. Visualization of Signaling Pathways and Workflows
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Simplified muscarinic acetylcholine receptor signaling pathway.
Caption: Guvacoline's inhibitory action on the GABA transporter.
References
Application Notes and Protocols for Receptor Binding Assay of Guvacoline Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guvacoline, a natural alkaloid found in the areca nut, is a cholinergic agent that primarily acts as a muscarinic acetylcholine (B1216132) receptor (mAChR) agonist.[1][2][3][4] It is structurally related to arecoline (B194364) but exhibits distinct pharmacological properties.[4] While its activity at muscarinic receptors is well-documented, its interaction with other neurotransmitter systems, such as the GABAergic system, is also of interest due to the structural similarity of related compounds to GABAergic ligands.
These application notes provide detailed protocols for conducting receptor binding assays to characterize the interaction of Guvacoline Hydrobromide with both muscarinic and GABA-A receptors. The provided methodologies are essential for determining the binding affinity (Ki) and the concentration of a ligand that inhibits 50% of specific binding (IC50) of a radiolabeled ligand, which are critical parameters in drug discovery and development.
Data Presentation
While specific Ki or IC50 values for this compound from radioligand binding assays are not extensively published, the following table summarizes its known activity and provides a template for presenting experimentally determined data. Guvacoline has been identified as a full agonist at atrial and ileal muscarinic receptors, with a potency approximately 15 times lower than that of arecoline.[4][5]
Table 1: Binding Affinity and Functional Activity of this compound
| Receptor Target | Ligand/Agonist | Assay Type | Cell/Tissue Type | Radioligand | Quantitative Data (IC50/Ki) | Notes |
| Muscarinic Acetylcholine Receptors (mAChR) | This compound | Functional Assay (Agonism) | Rat Ileum and Atria | N/A | pD2 range: 6.09-8.07 | Full agonist activity observed.[5] |
| Muscarinic Acetylcholine Receptors (mAChR) | This compound | Radioligand Binding Assay | e.g., CHO or HEK293 cells expressing mAChR subtypes | [3H]N-Methylscopolamine ([3H]-NMS) | To be determined | --- |
| GABA-A Receptors | This compound | Radioligand Binding Assay | e.g., HEK293 cells expressing GABA-A receptor subtypes | [3H]Muscimol | To be determined | Guvacine (B1672442), a related compound, shows no significant affinity for GABA-A receptors. |
Experimental Protocols
Protocol 1: Muscarinic Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity of this compound for muscarinic acetylcholine receptors using a competitive radioligand binding assay.
Materials:
-
Cell Lines: CHO-K1 or HEK293 cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Radioligand: [3H]-N-Methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
-
Test Compound: this compound.
-
Reference Compound: Atropine (B194438) (for determination of non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A suitable liquid scintillation fluid.
-
Equipment: Cell culture apparatus, centrifuge, 96-well microplates, filter plates (e.g., GF/C), liquid scintillation counter.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the desired muscarinic receptor subtype to high density.
-
Harvest the cells and centrifuge at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Assay Buffer and homogenize using a Polytron or similar homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Assay Buffer.
-
A fixed concentration of [3H]-NMS (typically at its Kd value).
-
A range of concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁴ M).
-
Membrane preparation (e.g., 20-50 µg of protein).
-
-
For total binding , omit this compound.
-
For non-specific binding , add a high concentration of atropine (e.g., 1 µM) instead of this compound.
-
Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Measurement:
-
Terminate the assay by rapid filtration through GF/C filter plates using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer to separate bound from free radioligand.
-
Dry the filter plates and add scintillation cocktail to each well.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
-
Protocol 2: GABA-A Receptor Competitive Binding Assay
This protocol is adapted for determining the binding affinity of this compound for GABA-A receptors.
Materials:
-
Tissue Preparation: Rat whole brain or specific brain regions (e.g., cortex, cerebellum). Alternatively, HEK293 cells stably expressing GABA-A receptor subtypes (e.g., α1β2γ2) can be used.[1]
-
Radioligand: [3H]Muscimol, a GABA-A receptor agonist.
-
Test Compound: this compound.
-
Reference Compound: GABA (for determination of non-specific binding).
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Equipment: Homogenizer, refrigerated centrifuge, 96-well microplates, filter plates (e.g., GF/B), liquid scintillation counter.
Methodology:
-
Membrane Preparation (from rat brain):
-
Homogenize rat brains in 10 volumes of ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in Binding Buffer and centrifuge again at 20,000 x g for 20 minutes. Repeat this wash step twice.
-
Resuspend the final pellet in Binding Buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Binding Buffer.
-
A fixed concentration of [3H]Muscimol (e.g., 1-2 nM).
-
A range of concentrations of this compound (e.g., 10⁻⁹ to 10⁻³ M).
-
Membrane preparation (e.g., 100-200 µg of protein).
-
-
For total binding , omit this compound.
-
For non-specific binding , add a high concentration of GABA (e.g., 1 mM) instead of this compound.
-
Incubate the plates at 4°C for 60 minutes.
-
-
Filtration and Measurement:
-
Terminate the assay by rapid filtration through GF/B filter plates pre-soaked in 0.3% polyethyleneimine (PEI).
-
Wash the filters three times with ice-cold Wash Buffer.
-
Dry the filter plates and add scintillation cocktail.
-
Quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Follow the same data analysis procedure as described in the muscarinic receptor binding assay protocol to determine the IC50 and Ki values.
-
Visualizations
References
- 1. Guvacoline | C7H11NO2 | CID 160492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Guvacoline - Wikipedia [en.wikipedia.org]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Synthesis and muscarinic activity of a series of tertiary and quaternary N-substituted guvacine esters structurally related to arecoline and arecaidine propargyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Guvacoline Hydrobromide Stock Solutions: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the accurate preparation of stock solutions is the foundation of reliable and reproducible experimental results. This document provides detailed application notes and protocols for the preparation of Guvacoline Hydrobromide stock solutions, a key research compound for studying the cholinergic system.
Guvacoline, a natural alkaloid found in the areca nut, is a muscarinic acetylcholine (B1216132) receptor (mAChR) agonist. Its hydrobromide salt is commonly used in research to investigate the roles of mAChRs in various physiological and pathological processes.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experiments.
| Property | Value | Reference |
| Chemical Name | 1,2,5,6-tetrahydro-3-pyridinecarboxylic acid, methyl ester, monohydrobromide | [1] |
| Synonyms | Norarecoline, Guvacine methyl ester hydrobromide | [1][2] |
| Molecular Formula | C₇H₁₁NO₂ • HBr | [1] |
| Molecular Weight | 222.1 g/mol | [1] |
| CAS Number | 17210-51-4 | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
Solubility Data
The choice of solvent is critical for preparing a stable and effective stock solution. The solubility of this compound in common laboratory solvents is summarized below.
| Solvent | Solubility | Reference |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | 1 mg/mL | [1] |
| Dimethylformamide (DMF) | 1 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution in PBS (pH 7.2)
This protocol is suitable for experiments where an aqueous solution is required, such as in many cell culture applications or for direct in vivo administration.
Materials:
-
This compound powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sterile 0.22 µm syringe filter and sterile syringe
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube. For example, to prepare 10 mL of a 10 mg/mL stock solution, weigh 100 mg of the compound.
-
Solvent Addition: Add the required volume of sterile PBS (pH 7.2) to the conical tube. In this example, add 10 mL of PBS.
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may assist in dissolution, but ensure the compound's stability at elevated temperatures is considered.
-
Sterilization: To ensure sterility for cell culture or in vivo use, filter the stock solution through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Preparation of a 1 mg/mL Stock Solution in DMSO
DMSO is a common solvent for preparing highly concentrated stock solutions of organic compounds for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
Procedure:
-
Weighing: In a sterile microcentrifuge tube, weigh the desired amount of this compound. For instance, to prepare 1 mL of a 1 mg/mL stock solution, weigh 1 mg of the compound.
-
Solvent Addition: Add the required volume of sterile DMSO to the tube. In this example, add 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile cryovials. Store the aliquots at -20°C.
Note on using DMSO stock solutions: When preparing working solutions for cell culture, ensure that the final concentration of DMSO is not toxic to the cells (typically <0.1-0.5%).
Application Notes
In Vitro Applications
This compound is a valuable tool for studying muscarinic receptor function in various cell-based assays.
-
Cell Culture Studies: When treating cells with this compound, it is crucial to include a vehicle control (the solvent used to dissolve the compound, at the same final concentration) to account for any effects of the solvent itself. A study on human buccal epithelial cells reported a cytotoxic IC50 value of 2.1 mM for Guvacoline, which can be a useful reference for determining appropriate concentration ranges for your experiments.
In Vivo Applications
For animal studies, proper formulation and administration are key to obtaining meaningful data.
-
Vehicle Selection: For in vivo administration, physiological solutions are preferred. A sterile 0.9% NaCl solution is a common and well-tolerated vehicle for water-soluble compounds like this compound.
-
Dosage and Administration: The appropriate dose will depend on the animal model and the research question. As a starting point, researchers can refer to studies using structurally related compounds. For instance, the related compound arecoline (B194364) hydrobromide has been administered to mice at a dose of 20 mg/kg via oral gavage (p.o.) and intraperitoneal (i.p.) injection. Given that Guvacoline is less potent, dose-response studies are recommended to determine the optimal concentration for the desired biological effect. Another muscarinic agonist, carbachol, has been administered to mice at a dosage of 0.2 mg/kg in a 0.9% NaCl solution.
Muscarinic Acetylcholine Receptor Signaling Pathway
Guvacoline acts as an agonist at muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors (GPCRs). There are five subtypes of mAChRs (M1-M5), which couple to different G proteins and activate distinct downstream signaling cascades. The diagram below illustrates the canonical signaling pathways activated by muscarinic receptor agonists.
Caption: Muscarinic Receptor Signaling Pathways
Safety Precautions
This compound is a bioactive compound and should be handled with appropriate safety precautions. Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the powder and solutions. Work in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information. For research use only. Not for human or veterinary use.
References
Application of Guvacoline Hydrobromide in Neuroactivity Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guvacoline (B1596253), a pyridine (B92270) alkaloid found in the nuts of Areca catechu, is a neuroactive compound with demonstrated effects on the cholinergic system. As the N-demethylated analog of arecoline, it has garnered interest for its potential to modulate neuronal activity. These application notes provide a comprehensive overview of Guvacoline Hydrobromide's use in neuroactivity studies, detailing its mechanism of action, summarizing key quantitative data, and providing detailed protocols for relevant in vitro and in vivo experiments.
This compound's primary mechanism of action is as a full agonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] Its activity has been characterized in various preclinical models, making it a valuable tool for investigating cholinergic signaling in the central and peripheral nervous systems. While structurally similar to the GABA uptake inhibitor guvacine, current evidence does not support a significant direct role for guvacoline in the inhibition of GABA transporters.[3][4]
Mechanism of Action: Muscarinic Acetylcholine Receptor Agonism
Guvacoline acts as a direct agonist at mAChRs, mimicking the effect of the endogenous neurotransmitter acetylcholine. Upon binding, it activates these G-protein coupled receptors, leading to a cascade of intracellular signaling events that modulate neuronal excitability and synaptic transmission. Studies on isolated rat atrial and ileal tissues have confirmed its role as a full agonist.[2] The activation of mAChRs by Guvacoline can influence a wide range of physiological processes, including learning, memory, and autonomic nervous system regulation.
Quantitative Data
Table 1: Muscarinic Receptor Agonist Potency of this compound
| Preparation | Parameter | Value | Reference |
| Rat Atria (electrically paced) | pD2 | 6.09 | [2] |
| Rat Ileum | pD2 | 6.09 - 8.07 | [2] |
| Comparison to Arecoline | Potency | ~15-fold less potent | [1][2] |
pD2 is the negative logarithm of the EC50 value, representing the agonist's potency.
Table 2: Other In Vitro Activity
| Assay | Parameter | Value | Reference |
| Growth Inhibition (Human Buccal Epithelial Cells) | IC50 | 2.1 mM | [5] |
Note: This IC50 value likely reflects cytotoxicity rather than a specific neuroreceptor interaction.
Table 3: Acetylcholinesterase (AChE) Activity
| Assay | Parameter | Value | Reference |
| Acetylcholinesterase Inhibition | IC50 | Data not available | N/A |
To date, no specific IC50 value for the inhibition of acetylcholinesterase by Guvacoline has been reported in the scientific literature.
Experimental Protocols
In Vitro Functional Assay for Muscarinic Agonist Activity in Isolated Rat Ileum
This protocol is designed to determine the potency (pD2) of this compound by measuring its ability to induce contractions in isolated rat ileum smooth muscle.
Materials:
-
This compound
-
Wistar rats
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)
-
Organ bath system with isotonic transducer and data acquisition software
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Humanely euthanize a Wistar rat according to institutional guidelines.
-
Isolate a section of the terminal ileum and place it in oxygenated Tyrode's solution.
-
Prepare 2-3 cm segments of the ileum, ensuring the lumen is clear of contents.
-
Mount a segment in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Construct a cumulative concentration-response curve by adding increasing concentrations of this compound to the organ bath at regular intervals.
-
Record the isotonic contractions using a transducer until a maximal response is achieved.
-
Wash the tissue repeatedly to return to baseline.
-
Repeat with tissues from multiple animals to ensure reproducibility.
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by a standard agonist (e.g., carbachol) or the maximum response to Guvacoline.
-
Plot the log concentration of this compound against the percentage response.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Calculate the pD2 value as the negative logarithm of the EC50.
In Vivo Behavioral Analysis in Zebrafish
Zebrafish have emerged as a powerful model for neuropharmacological screening. Guvacoline has been shown to induce hyperactivity-like behaviors and alter social and exploratory behaviors in zebrafish.[6][7][8]
a) Larval Locomotion Assay
This high-throughput assay assesses the effect of this compound on the general locomotor activity of larval zebrafish.
Materials:
-
This compound
-
Wild-type zebrafish larvae (96 hours post-fertilization, hpf)
-
Multi-well plates (e.g., 48- or 96-well)
-
Automated tracking device with infrared light source and camera (e.g., ZebraBox)
-
E3 medium
Procedure:
-
At 96 hpf, place individual zebrafish larvae into the wells of a multi-well plate, each containing E3 medium.
-
Prepare stock solutions of this compound and perform serial dilutions to achieve the desired final concentrations (e.g., 0.01, 0.1, 1.0 ppm).
-
Expose the larvae to the different concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).
-
At 120 hpf, place the multi-well plate into the automated tracking instrument.
-
Record locomotor activity (total distance moved) over alternating periods of light and darkness for a defined period (e.g., 30 minutes).
b) Adult Novel Tank Test
This assay evaluates anxiety-like and exploratory behavior in adult zebrafish.
Materials:
-
This compound
-
Adult wild-type zebrafish
-
Trapezoidal or rectangular novel tanks
-
Video recording and tracking software
Procedure:
-
Acclimate adult zebrafish to the testing room for at least 1 hour before the experiment.
-
Expose the fish to the desired concentration of this compound or a vehicle control in their home tank for a specified duration (e.g., 20 minutes).
-
Gently net and transfer a single fish to the novel tank.
-
Record the fish's behavior from above for 5-6 minutes.
c) Adult Social Interaction Test
This assay measures conspecific social behavior.
Materials:
-
This compound
-
Adult wild-type zebrafish
-
Standard rectangular tanks, which can be divided by a transparent barrier
Procedure:
-
Following exposure to this compound as described above, place the test fish in the experimental tank.
-
Introduce a conspecific fish on the other side of a transparent divider.
-
Record the duration the test fish spends in proximity to the stimulus fish over a set period.
Data Analysis for Behavioral Assays:
-
Larval Locomotion: Analyze the total distance moved during light and dark phases. Compare the activity of Guvacoline-treated groups to the control group using appropriate statistical tests (e.g., ANOVA).
-
Novel Tank Test: Quantify parameters such as latency to enter the top half of the tank, time spent in the top versus bottom halves, total distance traveled, and freezing bouts.
-
Social Interaction Test: Measure the time the test fish spends in a defined zone near the conspecific.
Conclusion
This compound is a valuable pharmacological tool for studying the cholinergic system, acting as a full agonist at muscarinic acetylcholine receptors. The protocols provided herein offer standardized methods for characterizing its neuroactivity both in vitro and in vivo. Further research is warranted to delineate its specific affinity for mAChR subtypes and to explore its potential in models of neurological and psychiatric disorders where cholinergic dysfunction is implicated.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive insights into areca nut: active components and omics technologies for bioactivity evaluation and quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Guvacoline Hydrobromide as a research tool in toxicology
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guvacoline hydrobromide, a natural alkaloid found in the areca nut, serves as a valuable research tool in the field of toxicology.[1] As a muscarinic acetylcholine (B1216132) receptor (mAChR) agonist, it provides a means to investigate the roles of these receptors in various physiological and toxicological processes.[1][2][3] Guvacoline is structurally related to arecoline (B194364) but exhibits a reduced potency, acting as a weak full agonist at atrial and ileal muscarinic receptors.[1][3] Its toxicological profile, particularly its effects on cell viability and genetic material, has been a subject of investigation, making it a relevant compound for studies on cytotoxicity and genotoxicity. This document provides detailed application notes and experimental protocols for the use of this compound in toxicological research.
Physicochemical Properties and Solubility
| Property | Value | Reference |
| CAS Number | 17210-51-4 | [1] |
| Molecular Formula | C₇H₁₁NO₂・HBr | [1] |
| Molecular Weight | 222.1 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | DMF: 1 mg/mLDMSO: 1 mg/mLPBS (pH 7.2): 10 mg/mL | [1] |
Toxicological Data
Limited quantitative toxicological data for this compound is available. The following tables summarize the known in vitro cytotoxicity data for Guvacoline and comparative in vivo toxicity data for the related, more potent alkaloid, Arecoline Hydrobromide.
In Vitro Cytotoxicity of Guvacoline
| Cell Line | Assay | Endpoint | IC₅₀ | Reference |
| Human Buccal Epithelial Cells | Colony Formation Assay | Cell Survival | 2.1 mM | [2] |
In Vivo Acute Toxicity of Arecoline Hydrobromide (for comparison)
| Species | Route of Administration | LD₅₀ | Reference |
| Mouse | Oral | 600 mg/kg | [4] |
Mechanism of Action & Signaling Pathways
This compound primarily acts as a muscarinic acetylcholine receptor agonist. These receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological effects. The two major signaling pathways activated by muscarinic agonists are the Gq/11 and Gi/o pathways. Additionally, there is evidence suggesting that areca nut alkaloids may interact with the GABAergic system.
Muscarinic Receptor Signaling (Gq Pathway)
Caption: Gq-protein coupled muscarinic receptor signaling pathway activated by Guvacoline.
Muscarinic Receptor Signaling (Gi Pathway)
Caption: Gi-protein coupled muscarinic receptor signaling pathway inhibited by Guvacoline.
Potential Interaction with GABAergic Signaling
Guvacoline is structurally similar to GABA and has been shown to inhibit GABA uptake, which can potentiate GABAergic neurotransmission.[5]
Caption: Guvacoline's potential inhibition of GABA reuptake, enhancing GABAergic signaling.
Experimental Protocols
The following are detailed protocols for key experiments to assess the toxicological effects of this compound.
In Vitro Cytotoxicity: Colony Formation Assay
This protocol is adapted from standard colony formation assay procedures and is suitable for assessing the long-term cytotoxic effects of this compound on adherent cells, such as human buccal epithelial cells.
Materials:
-
This compound
-
Human buccal epithelial cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
6-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Culture human buccal epithelial cells to ~80% confluency.
-
Trypsinize the cells, count them using a hemocytometer, and resuspend in complete medium to a concentration of 500 cells/mL.
-
Seed 2 mL of the cell suspension (1000 cells) into each well of a 6-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 mM).
-
Remove the medium from the wells and replace it with 2 mL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Colony Formation:
-
After the treatment period, remove the medium containing this compound.
-
Wash the cells twice with PBS.
-
Add 2 mL of fresh, complete culture medium to each well.
-
Incubate the plates for 7-14 days, replacing the medium every 2-3 days, until visible colonies are formed.
-
-
Staining and Counting:
-
Once colonies are of a sufficient size (at least 50 cells), remove the medium and gently wash the wells with PBS.
-
Fix the colonies by adding 1 mL of methanol (B129727) to each well and incubating for 15 minutes.
-
Remove the methanol and add 1 mL of 0.5% Crystal Violet solution to each well.
-
Stain for 20 minutes at room temperature.
-
Gently wash the wells with tap water until the excess stain is removed.
-
Allow the plates to air dry.
-
Count the number of colonies in each well.
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (PE of treated sample / PE of control sample)
Plot the surviving fraction against the concentration of this compound to determine the IC₅₀ value.
Genotoxicity: DNA Single-Strand Break Detection (Comet Assay)
This protocol outlines the alkaline Comet Assay for the detection of DNA single-strand breaks induced by this compound.
Materials:
-
This compound
-
Target cells (e.g., human buccal epithelial cells)
-
Comet Assay kit (including lysis solution, electrophoresis buffer, and DNA stain)
-
Microscope slides (pre-coated with agarose)
-
Low melting point agarose (B213101) (LMA)
-
PBS
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Treatment:
-
Treat cells with various concentrations of this compound for a defined period (e.g., 2-4 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.
-
-
Slide Preparation:
-
Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Mix 10 µL of the cell suspension with 100 µL of molten LMA (at 37°C).
-
Quickly pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.
-
Place the slides on a cold flat surface for 10 minutes to solidify the agarose.
-
-
Cell Lysis:
-
Carefully remove the coverslips and immerse the slides in cold lysis solution.
-
Incubate at 4°C for at least 1 hour in the dark.
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with cold, fresh alkaline electrophoresis buffer (pH > 13) to a level just covering the slides.
-
Let the slides sit in the buffer for 20-40 minutes to allow for DNA unwinding.
-
Perform electrophoresis at a low voltage (e.g., 25 V) and constant amperage (e.g., 300 mA) for 20-30 minutes.
-
-
Neutralization and Staining:
-
After electrophoresis, gently remove the slides and wash them three times with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5) for 5 minutes each.
-
Stain the DNA by adding a few drops of a fluorescent DNA stain (e.g., SYBR Green or propidium (B1200493) iodide) to each slide.
-
Incubate for 5-10 minutes in the dark.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., by measuring tail length, tail intensity, or tail moment).
-
In Vivo Acute Oral Toxicity Study (Rodent Model)
This is a generalized protocol for an acute oral toxicity study, which can be adapted for this compound. Due to the lack of specific LD₅₀ data, a dose range-finding study is recommended. This protocol is based on OECD Guideline 423 (Acute Toxic Class Method).
Materials:
-
This compound
-
Wistar rats or Swiss albino mice (one sex, typically female)
-
Vehicle (e.g., sterile water or saline)
-
Oral gavage needles
-
Animal balance
-
Standard laboratory animal housing and diet
Procedure:
-
Animal Acclimatization and Preparation:
-
Acclimatize animals for at least 5 days before the study.
-
House animals in standard conditions with free access to food and water.
-
Fast animals overnight before dosing (with access to water).
-
-
Dose Preparation and Administration:
-
Prepare a solution or suspension of this compound in the chosen vehicle.
-
Weigh each animal and calculate the dose volume based on body weight.
-
Administer a single oral dose of this compound using a gavage needle. Start with a dose of 300 mg/kg (as a starting point in the absence of data, this may need to be adjusted based on any preliminary information). Use a group of 3 animals per dose level.
-
-
Observation:
-
Observe animals closely for the first 30 minutes, then periodically for the first 24 hours, with special attention during the first 4 hours.
-
Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Continue observation daily for a total of 14 days.
-
Record body weights on days 1, 7, and 14.
-
-
Dose Adjustment (Up-and-Down Procedure):
-
If no mortality is observed at the starting dose, the next dose level is increased (e.g., to 2000 mg/kg).
-
If mortality is observed, the next dose level is decreased.
-
This procedure is continued until the criteria for classification are met, based on the number of animals that survive or die at different dose levels.
-
-
Necropsy:
-
At the end of the 14-day observation period, euthanize all surviving animals.
-
Perform a gross necropsy on all animals (including those that died during the study) and record any pathological changes.
-
Data Analysis: The results are interpreted to classify the substance into a toxicity category based on the observed mortality at different dose levels. This method aims to estimate a range for the LD₅₀ rather than a precise point value.
Safety and Handling
This compound should be handled with care in a laboratory setting. Standard personal protective equipment, including a lab coat, gloves, and safety glasses, should be worn.[4] Avoid inhalation of dust and contact with skin and eyes.[4] In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound is a useful tool for toxicological research, particularly for investigating the effects of muscarinic receptor activation and for in vitro studies of cytotoxicity and genotoxicity. The protocols provided here offer a framework for researchers to explore the toxicological properties of this and other related alkaloids. Due to the limited in vivo toxicity data, caution should be exercised, and initial studies should focus on dose-range finding. Further research is warranted to fully elucidate the toxicological profile of this compound.
References
Application Notes and Protocols for the Analytical Detection of Guvacoline Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guvacoline (B1596253) is a natural alkaloid found in the areca nut, the fruit of the Areca catechu palm. As a compound of interest in various research fields, including pharmacology and toxicology, accurate and reliable analytical methods for its detection and quantification are crucial. Guvacoline hydrobromide is a common salt form used in experimental studies. These application notes provide detailed protocols for the analysis of guvacoline using state-of-the-art analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Additionally, potential approaches using Gas Chromatography-Mass Spectrometry (GC-MS) are discussed.
Quantitative Data Summary
The following table summarizes the quantitative performance parameters of various analytical methods for the detection of guvacoline and other major areca alkaloids. This allows for a direct comparison of the sensitivity and linear range of each technique.
| Analytical Technique | Analyte | Matrix | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Guvacoline | Areca Nut Products | > 0.99 | 2.5 pg (on column) | 5 pg (on column) | [1] |
| UPLC-MS/MS | Guvacoline | Hair | 0.9981 | 5 pg/mg | 10 pg/mg | |
| HPLC-UV | Guvacoline | Chewable Areca Products | > 0.998 | 2.5 µg/kg | 5.0 µg/kg | [2] |
| LC-MS/MS | Arecoline | Areca Nut Products | > 0.99 | 0.1 pg (on column) | 0.5 pg (on column) | [1] |
| LC-MS/MS | Arecaidine | Areca Nut Products | > 0.99 | 0.1 pg (on column) | 0.5 pg (on column) | [1] |
| LC-MS/MS | Guvacine | Areca Nut Products | > 0.99 | 50 pg (on column) | 250 pg (on column) | [1] |
I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique for the simultaneous quantification of multiple areca alkaloids, including guvacoline.[1]
Experimental Workflow
Experimental Protocol
1. Sample Preparation (Areca Nut Products)
-
Homogenization: Weigh approximately 200 mg of the ground areca nut sample.
-
Extraction: Add 5 mL of HPLC-grade water and extract at room temperature for 1 hour.
-
Centrifugation: Centrifuge the mixture at 13,000 rpm for 5 minutes to pellet the solid particles.[1]
-
Supernatant Collection: Carefully transfer the supernatant to a clean vial.
-
Dilution and Internal Standard (IS) Spiking: Take 10 µL of the extract and add an appropriate amount of internal standard (e.g., arecoline-D5 for guvacoline if a stable isotope-labeled guvacoline is unavailable). Dilute the mixture to 1000 µL with 1% trifluoroacetic acid in water.[1]
2. Sample Preparation (Hair)
-
Decontamination: Wash hair samples with dichloromethane (B109758) to remove external contaminants.
-
Homogenization: Cut the decontaminated hair into very small segments.
-
Extraction: Incubate approximately 20 mg of the hair segments in methanol in an ultrasound bath for 2.5 hours.
-
Evaporation: After cooling, evaporate the methanol to dryness. The addition of a small amount of a high-boiling point solvent like octanol (B41247) can prevent the loss of volatile analytes.
-
Reconstitution: Reconstitute the residue in a suitable solvent compatible with the LC mobile phase.
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: An ultra-high-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Eluent A) and 0.1% formic acid in methanol (Eluent B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
-
Injection Volume: 8 µL.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for guvacoline should be optimized (e.g., m/z 142.0 > 81.0).
4. Data Analysis and Quantification
-
Generate a calibration curve using standard solutions of this compound at various concentrations.
-
Quantify the guvacoline in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
II. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique suitable for the quantitative analysis of guvacoline in various products.[3]
Experimental Workflow
Experimental Protocol
1. Sample Preparation (Chewable Areca Products)
-
Extraction: Accurately weigh a portion of the homogenized sample and extract with a suitable aqueous solvent.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection.
2. HPLC-UV Instrumentation and Conditions
-
Liquid Chromatograph: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol or acetonitrile). The exact composition should be optimized for the best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Injection Volume: 10-20 µL.
-
UV Detection Wavelength: The optimal wavelength for guvacoline detection should be determined, with literature suggesting around 215 nm for arecoline, a structurally similar compound.[4]
3. Data Analysis and Quantification
-
Prepare a series of standard solutions of this compound to construct a calibration curve.
-
Quantify guvacoline in the samples based on the peak area from the UV chromatogram and the calibration curve.
III. Gas Chromatography-Mass Spectrometry (GC-MS) - A Potential Approach
While less common than LC-based methods for areca alkaloids, GC-MS can be a powerful tool for their analysis, provided that the analytes are sufficiently volatile and thermally stable. For non-volatile compounds like guvacoline, a derivatization step is typically required to increase their volatility.
Proposed Experimental Workflow
Proposed Protocol Outline
1. Sample Preparation and Derivatization
-
Extraction: Perform a solvent extraction as described for the LC-MS/MS method.
-
Drying: Evaporate the solvent from the extract completely under a stream of nitrogen.
-
Derivatization: Add a derivatizing agent, such as a silylating agent (e.g., BSTFA with 1% TMCS), to the dried residue. Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction. This step replaces active hydrogens on the guvacoline molecule with trimethylsilyl (B98337) (TMS) groups, increasing its volatility.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A GC system equipped with a mass spectrometer detector.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection, depending on the concentration of the analyte.
-
Temperature Program: A temperature gradient starting at a lower temperature and ramping up to a higher temperature to ensure good separation of components.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection: Mass scanning over a relevant mass-to-charge ratio range.
3. Data Analysis
-
Identify the derivatized guvacoline peak based on its retention time and mass spectrum.
-
For quantification, an internal standard should be used, and a calibration curve prepared with derivatized standards.
IV. Other Potential Techniques
-
Capillary Electrophoresis (CE): CE has been applied to the analysis of areca alkaloids and offers high separation efficiency and short analysis times.[5]
-
Electrochemical Detection: While not widely reported for guvacoline, electrochemical sensors offer the potential for rapid and sensitive detection. This approach would likely involve the development of a specific sensor, possibly based on a modified electrode, that can selectively interact with and detect guvacoline.
Conclusion
The choice of analytical technique for the detection of this compound depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex biological matrices. HPLC-UV is a robust and cost-effective method suitable for quality control and analysis of less complex samples. While GC-MS is a feasible option, it requires a derivatization step. Further research into electrochemical methods may provide novel and rapid detection platforms for this and other areca alkaloids.
References
- 1. Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC-Based Qualitative and Quantitative Analyses of Alkaloids in Chewable Areca Products from Different Geographic Regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on Variation in Arecoline Content of Arecanuts Collected from Different Parts of Karnataka – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Chemical and analytical aspects of areca nut - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Stability of Guvacoline Hydrobromide in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Guvacoline Hydrobromide in aqueous solutions. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound as a solid should be stored at -20°C, where it is stable for at least four years.[1][2] While it may be shipped at room temperature, it is advisable to store it under recommended conditions upon receipt.[1] Aqueous solutions are not recommended for long-term storage and should be prepared fresh.[2] If a stock solution in DMSO is prepared, it can be stored for up to one year at -80°C or for one month at -20°C.[3]
Q2: What is the primary degradation pathway for this compound in an aqueous solution?
A2: The primary degradation pathway for this compound in an aqueous solution is expected to be the hydrolysis of its methyl ester group. This reaction would yield Guvacine and methanol. This is analogous to the hydrolysis of the related compound, arecoline, which degrades into arecaidine.[4][5] The rate of this hydrolysis is influenced by pH and temperature. Basic conditions, such as the presence of lime, are known to promote the hydrolysis of guvacoline.[6]
Q3: How does pH affect the stability of this compound in an aqueous solution?
Q4: Is this compound sensitive to light or temperature?
A4: As a solid, this compound is stable when stored correctly. However, in solution, exposure to light and elevated temperatures can accelerate degradation processes. For many pharmaceutical compounds in solution, exposure to natural or artificial sunlight can lead to rapid degradation.[7] Similarly, higher temperatures increase the rate of hydrolytic degradation.[8][9] It is, therefore, crucial to protect aqueous solutions of this compound from light and to store them at controlled, cool temperatures when not in immediate use.
Troubleshooting Guides
Problem: I am seeing a loss of potency in my this compound solution over a short period.
| Possible Cause | Troubleshooting Steps |
| Improper Storage | Ensure the solution is stored at a low temperature (2-8°C for short-term) and protected from light. Avoid repeated freeze-thaw cycles. |
| Incorrect pH | Check the pH of your aqueous solution. If it is highly acidic or basic, consider buffering the solution to a neutral or slightly acidic pH to slow down hydrolysis. |
| Contamination | Microbial contamination can lead to degradation. Use sterile water and techniques when preparing solutions. Consider filtration through a 0.22 µm filter. |
Problem: I am observing unexpected peaks in my chromatogram during HPLC analysis.
| Possible Cause | Troubleshooting Steps |
| Degradation | The unexpected peaks are likely degradation products, such as Guvacine. To confirm, you can perform forced degradation studies (see Experimental Protocols) to intentionally generate these products and confirm their retention times. |
| Impurity in the Standard | Ensure the purity of your this compound standard. Use a well-characterized reference standard. |
| Interaction with Excipients | If your formulation contains other components, they may be interacting with this compound or degrading themselves. Analyze each component separately. |
Data Presentation
Table 1: Summary of Recommended Storage and Handling Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Solid | -20°C | ≥ 4 years[1][2] | Keep container tightly sealed. |
| Aqueous Solution | 2-8°C | Short-term (prepare fresh)[2] | Protect from light. Buffer to a neutral or slightly acidic pH for improved stability. |
| DMSO Stock Solution | -80°C or -20°C | 1 year (-80°C), 1 month (-20°C)[3] | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound in Aqueous Solution
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Materials:
-
This compound reference standard
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade acetonitrile (B52724) and methanol
-
Phosphate (B84403) buffer (or other suitable buffer)
-
HPLC system with a UV or PDA detector
-
pH meter
-
Calibrated oven and photostability chamber
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in HPLC-grade water at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 2 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Keep the stock solution in a calibrated oven at 60°C for 48 hours.
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
4. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before injection.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase consisting of a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point for the analysis of alkaloids.[10]
5. Data Analysis:
-
Calculate the percentage degradation of this compound in each condition.
-
Identify and quantify the major degradation products. Mass spectrometry can be used for structural elucidation of the degradation products.[7][9][11]
Visualizations
Caption: Presumed hydrolytic degradation pathway of this compound.
Caption: General workflow for a forced degradation study.
Caption: Troubleshooting logic for stability study issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 4. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermal degradation of chloramphenicol in model solutions, spiked tissues and incurred samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Guvacoline Hydrobromide for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective use of Guvacoline (B1596253) Hydrobromide in in vivo experiments. The following question-and-answer format addresses common challenges and frequently asked questions to facilitate experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is Guvacoline Hydrobromide and what is its primary mechanism of action?
This compound is the hydrobromide salt of Guvacoline, a pyridine (B92270) alkaloid found in the areca nut.[1][2] Its primary mechanism of action is as a full agonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][3][4] Unlike the related compound arecoline (B194364), guvacoline does not exhibit activity at nicotinic acetylcholine receptors.
Q2: What are the recommended storage conditions and stability of this compound?
This compound should be stored as a crystalline solid at -20°C.[3] Under these conditions, it is stable for at least four years.[3] For short-term storage of stock solutions, it is recommended to aliquot and store at -80°C for up to one year to avoid repeated freeze-thaw cycles.[2]
Q3: What are suitable solvents and vehicles for in vivo administration of this compound?
This compound has good solubility in aqueous solutions. It is soluble in PBS (pH 7.2) at a concentration of 10 mg/mL.[3] It is also soluble in water and ethanol (B145695) at 36 mg/mL.[2] For in vivo experiments, sterile Phosphate-Buffered Saline (PBS) is a recommended vehicle.
Troubleshooting Guide
Q1: I am not observing the expected physiological effects after administering this compound. What are the possible reasons?
Several factors could contribute to a lack of efficacy. Consider the following:
-
Dosage: The dosage may be too low. Due to a lack of published in vivo studies specifically for this compound, determining an optimal starting dose can be challenging. It is recommended to perform a dose-response study. As a starting point, you might consider dosages reported for the related, more potent compound, arecoline hydrobromide, and adjust accordingly, keeping in mind that guvacoline is reported to be a weaker agonist.[4]
-
Route of Administration: The chosen route of administration may not provide adequate bioavailability. Intraperitoneal (IP) injection is a common and effective route for systemic delivery in rodents.[5][6]
-
Compound Stability: Ensure the compound has been stored correctly and the solution was freshly prepared. While stable as a solid, prolonged storage in solution, especially at room temperature, may lead to degradation.
-
Animal Strain/Sex/Age: The physiological response to muscarinic agonists can vary between different animal strains, sexes, and ages. Ensure consistency in your experimental groups.
Q2: My animals are showing signs of excessive cholinergic stimulation (e.g., salivation, lacrimation, diarrhea). What should I do?
These are known side effects of muscarinic agonists due to the activation of the parasympathetic nervous system.[7]
-
Reduce Dosage: The most immediate action is to lower the dose in subsequent experiments.
-
Monitor Closely: Animals should be closely monitored for signs of distress, including excessive salivation, lacrimation, urination, defecation, and bronchospasm.[7]
-
Supportive Care: Provide supportive care as needed, such as maintaining body temperature.
-
Consider Anticholinergic Rescue: In severe cases, administration of a muscarinic antagonist like atropine (B194438) can counteract the effects. However, this should be part of a pre-approved experimental protocol.
Q3: I am observing high variability in my experimental results. How can I improve consistency?
-
Standardize Procedures: Ensure all experimental procedures, including animal handling, injection technique, and timing of observations, are highly standardized.
-
Control for Environmental Factors: Factors such as time of day (circadian rhythm), noise levels, and housing conditions can influence physiological responses.
-
Vehicle Controls: Always include a vehicle-treated control group to account for any effects of the injection procedure or the vehicle itself.
-
Randomization and Blinding: Implement randomization of animals to treatment groups and blinding of observers to the treatment to minimize bias.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁NO₂ • HBr | [3] |
| Molecular Weight | 222.1 g/mol | [3] |
| Appearance | Crystalline solid | [3] |
| Purity | ≥98% | [3] |
| CAS Number | 17210-51-4 | [3] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| PBS (pH 7.2) | 10 mg/mL | [3] |
| Water | 36 mg/mL | [2] |
| Ethanol | 36 mg/mL | [2] |
| DMSO | 1 mg/mL | [3] |
| DMF | 1 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
-
Calculate the required amount: Based on the desired dose (mg/kg) and the weight of the animals, calculate the total amount of this compound needed.
-
Weigh the compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the vehicle: Add the appropriate volume of sterile vehicle (e.g., PBS) to achieve the desired final concentration.
-
Dissolve the compound: Vortex or sonicate the solution until the this compound is completely dissolved.
-
Sterile filter: For intravenous or long-term intraperitoneal administration, sterile filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Use the solution immediately or store at 4°C for a short period. For longer storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Intraperitoneal (IP) Injection in Mice
-
Animal Restraint: Restrain the mouse by scruffing the neck and back to expose the abdomen. The animal should be tilted slightly head-down to move the abdominal organs away from the injection site.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen.[5] This avoids the cecum and urinary bladder.
-
Needle Insertion: Use a 25-27 gauge needle.[8] Insert the needle at a 15-20 degree angle, with the bevel facing up.
-
Aspiration: Gently pull back on the plunger to ensure no fluid or blood is aspirated. If fluid or blood enters the syringe, withdraw the needle and reinject at a different site with a new sterile needle and syringe.
-
Injection: Slowly inject the calculated volume. The maximum recommended injection volume for a mouse is 10 mL/kg.[8]
-
Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Monitor the animal for any signs of distress or adverse reactions.
Protocol 3: Intraperitoneal (IP) Injection in Rats
-
Animal Restraint: Restrain the rat securely to expose the abdomen. A two-person technique is often recommended for safety and proper restraint.[5]
-
Injection Site: As with mice, the lower right quadrant of the abdomen is the preferred injection site.[9]
-
Needle Insertion: Use a 23-25 gauge needle.[9] Insert the needle at a 30-40 degree angle.
-
Aspiration: Gently aspirate to check for the presence of body fluids or blood. If present, withdraw and use a new sterile needle and syringe for a new injection attempt.
-
Injection: Inject the solution slowly. The maximum recommended injection volume for a rat is 10 mL/kg.[9]
-
Withdrawal: Remove the needle and return the rat to its cage.
-
Monitoring: Observe the animal for any adverse effects following the injection.
Mandatory Visualizations
Caption: Signaling pathway of Guvacoline via muscarinic receptors.
Caption: General experimental workflow for in vivo studies.
Caption: Troubleshooting logic for in vivo experiments.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
Troubleshooting inconsistent results in Guvacoline Hydrobromide experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during experiments with Guvacoline Hydrobromide.
FAQs: Quick Answers to Common Questions
This section addresses general questions regarding the properties and handling of this compound.
| Question | Answer |
| What is this compound? | This compound is the hydrobromide salt of Guvacoline, a natural alkaloid found in areca nuts. It acts as a full agonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), though with approximately 15-fold reduced potency compared to arecoline (B194364).[1] It is often used in research to study the effects of muscarinic receptor activation. |
| What is the purity of commercially available this compound? | Commercially available this compound typically has a purity of ≥98%.[1] It is supplied as a crystalline solid.[1] |
| What are the recommended storage conditions for this compound? | The solid form of this compound should be stored at -20°C for long-term stability, where it can be stable for at least four years.[1] For short-term storage, it can be shipped at room temperature in the continental US.[1] |
| How should I prepare stock solutions of this compound? | This compound is soluble in various solvents. For stock solutions, it is recommended to dissolve it in:Phosphate-Buffered Saline (PBS, pH 7.2): 10 mg/mL[1]Dimethylformamide (DMF): 1 mg/mL[1]Dimethyl Sulfoxide (DMSO): 1 mg/mL[1]It is not recommended to store solutions for long periods; they should be used as soon as possible after preparation.[2] |
| What are the known degradation products of this compound? | While specific degradation products of this compound under experimental conditions are not extensively documented in the readily available literature, similar compounds can undergo hydrolysis. For instance, the related compound arecoline is hydrolyzed to arecaidine. Therefore, it is plausible that Guvacoline could be hydrolyzed to its corresponding carboxylic acid derivative, guvacine. |
Troubleshooting Inconsistent Experimental Results
This guide provides a question-and-answer format to address specific issues that may arise during experiments with this compound, leading to inconsistent results.
Issue 1: Lower than Expected Potency or No Response
Question: I am not observing the expected physiological or cellular response after applying this compound, or the potency (EC50/IC50) is much lower than anticipated. What could be the cause?
Possible Causes and Solutions:
-
Compound Degradation: this compound solutions, especially when not freshly prepared, may degrade.
-
Solution: Always prepare fresh solutions of this compound before each experiment. If you must store solutions, aliquot and freeze them at -20°C or -80°C and avoid repeated freeze-thaw cycles. Protect solutions from light.
-
-
Incorrect Concentration: Errors in calculating the concentration of your stock or working solutions can lead to inaccurate dosing.
-
Solution: Double-check all calculations for molarity and dilutions. Ensure that the compound was completely dissolved in the solvent before making serial dilutions.
-
-
Cell Line or Tissue Variability: Different cell lines and tissues express varying levels of muscarinic receptor subtypes. This compound's potency can differ depending on the receptor subtype present.
-
Solution: Characterize the muscarinic receptor expression profile of your experimental model. Consider using a positive control, such as carbachol (B1668302) or acetylcholine, to confirm that the muscarinic signaling pathway is functional in your system.
-
-
Receptor Desensitization: Prolonged or high-concentration exposure to an agonist can lead to receptor desensitization, where the receptors become less responsive.
-
Solution: Optimize the incubation time and concentration of this compound. Use the lowest effective concentration and the shortest possible incubation time to achieve your desired effect.
-
Issue 2: High Variability Between Replicate Experiments
Question: I am observing significant variability in my results between identical experiments performed on different days. What could be causing this inconsistency?
Possible Causes and Solutions:
-
Inconsistent Solution Preparation: As mentioned above, the age and handling of this compound solutions can impact its activity.
-
Solution: Standardize your solution preparation protocol. Always use freshly prepared solutions or follow a strict protocol for storing and thawing aliquots.
-
-
Cell Culture Conditions: Variations in cell culture conditions, such as cell passage number, confluency, and serum concentration in the media, can alter receptor expression and signaling.
-
Solution: Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of the experiment. Serum starvation for a few hours before the experiment can sometimes reduce variability.
-
-
Assay Conditions: Minor variations in assay parameters, such as incubation temperature, time, and buffer composition (especially pH), can affect the outcome.
-
Solution: Strictly control all assay parameters. Use a calibrated incubator and timer. Ensure that the pH of your buffers is consistent across all experiments.
-
Issue 3: Unexpected or Off-Target Effects
Question: I am observing cellular or physiological effects that are not consistent with the known mechanism of action of muscarinic receptor agonists. What could be the reason?
Possible Causes and Solutions:
-
Activation of Different Muscarinic Receptor Subtypes: this compound is a full agonist at atrial and ileal muscarinic receptors, but its selectivity across all five muscarinic receptor subtypes (M1-M5) is not well-characterized in publicly available literature. Different subtypes can trigger opposing downstream signals.
-
Solution: Use selective antagonists for different muscarinic receptor subtypes (e.g., pirenzepine (B46924) for M1, methoctramine (B27182) for M2, 4-DAMP for M3) to dissect which receptor subtype is responsible for the observed effect.
-
-
Compound Purity: Although typically high, impurities in the compound could have off-target effects.
-
Solution: Ensure you are using a high-purity grade (≥98%) of this compound from a reputable supplier.[1] You can request a certificate of analysis for the specific lot you are using.
-
-
Biased Agonism: Some ligands can preferentially activate certain downstream signaling pathways over others at the same receptor. While not specifically documented for Guvacoline, this is a known phenomenon for GPCRs.
-
Solution: Assay multiple downstream signaling pathways (e.g., calcium mobilization, cAMP inhibition, ERK phosphorylation) to get a more complete picture of Guvacoline's signaling profile in your experimental system.
-
Quantitative Data
The following tables summarize available quantitative data for this compound. Note that comprehensive data on binding affinities and potency across all receptor subtypes and various cell lines are limited in the publicly available literature.
Table 1: Potency of this compound in an In Vitro Assay
| Cell Line | Assay | Endpoint | IC50 | Reference |
| Human Buccal Epithelial Cells | Colony-formation efficiency | Cytotoxicity | 2.1 mM | [2][3] |
Table 2: Comparative Potency with Arecoline
| Parameter | Value | Reference |
| Potency relative to Arecoline | 15-fold reduced | [1] |
Experimental Protocols
Below are generalized methodologies for key experiments involving muscarinic agonists like this compound. Researchers should optimize these protocols for their specific experimental systems.
Calcium Mobilization Assay
This protocol outlines the general steps for measuring intracellular calcium changes in response to this compound using a fluorescent calcium indicator.
-
Cell Preparation:
-
Plate cells in a suitable format (e.g., 96-well black-walled, clear-bottom plates) and grow to the desired confluency.
-
On the day of the experiment, remove the growth medium.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM) in a suitable buffer (e.g., HBSS) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with the buffer to remove excess dye.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Use a fluorescence plate reader or a microscope equipped for calcium imaging to measure the baseline fluorescence.
-
Add the this compound solutions to the wells and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) to determine the intracellular calcium concentration.
-
Plot the dose-response curve to determine the EC50 value.
-
cAMP Accumulation Assay
This protocol describes a general method for measuring the inhibition of adenylyl cyclase activity, a downstream effect of M2/M4 muscarinic receptor activation.
-
Cell Preparation:
-
Culture cells expressing the M2 or M4 muscarinic receptor.
-
On the day of the experiment, pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a defined period to prevent cAMP degradation.
-
-
Compound Incubation:
-
Treat the cells with varying concentrations of this compound.
-
Simultaneously or subsequently, stimulate the cells with an adenylyl cyclase activator, such as forskolin.
-
Incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in your samples based on the standard curve.
-
Plot the inhibition of forskolin-stimulated cAMP production against the concentration of this compound to calculate the IC50 value.
-
Visualizations
Muscarinic Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathways activated by muscarinic receptor agonists like this compound.
Caption: Muscarinic receptor signaling pathways activated by this compound.
Experimental Workflow for Troubleshooting Inconsistent Results
This diagram provides a logical workflow for diagnosing and resolving inconsistent experimental outcomes.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Technical Support Center: Synthesis and Purification of Guvacoline Hydrobromide
Welcome to the technical support center for the synthesis and purification of Guvacoline (B1596253) Hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to Guvacoline from Arecoline (B194364)?
A1: The most prevalent synthetic route is the N-demethylation of Arecoline. This process typically involves the removal of the methyl group from the tertiary amine in Arecoline to yield the secondary amine, Guvacoline.
Q2: What are the potential impurities I should be aware of during the synthesis of Guvacoline Hydrobromide?
A2: Potential impurities can arise from both the starting materials and the synthetic process itself. Key impurities to monitor include:
-
Unreacted Arecoline: Incomplete N-demethylation will result in the presence of the starting material.
-
Arecaidine: This is a potential byproduct resulting from the hydrolysis of the methyl ester group on either Arecoline or Guvacoline, especially if aqueous basic conditions are used.
-
Guvacine: The hydrolysis product of Guvacoline.
-
N-oxide derivatives: Oxidation of the tertiary amine of arecoline or the secondary amine of guvacoline can lead to the formation of N-oxides, particularly if oxidative demethylation methods are employed.
-
N-formyl derivatives: These can be byproducts in certain demethylation reactions.
Q3: How can I monitor the progress of the N-demethylation reaction?
A3: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. A suggested TLC system is a mobile phase of chloroform:toluene:ethyl acetate (B1210297):diethylamine (7:7:4:1). The disappearance of the Arecoline spot and the appearance of the more polar Guvacoline spot will indicate the progression of the reaction. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete N-demethylation of Arecoline. | Monitor the reaction closely using TLC or HPLC to ensure the complete consumption of the starting material. If the reaction has stalled, consider extending the reaction time or carefully increasing the temperature. |
| Hydrolysis of the methyl ester. | Avoid harsh basic or acidic conditions during the reaction and workup, as this can lead to the formation of Arecaidine or Guvacine. Maintain a neutral or slightly acidic pH where possible. |
| Loss of product during workup. | Guvacoline is a polar molecule. Ensure that all aqueous layers from extractions are thoroughly back-extracted with an appropriate organic solvent to recover any dissolved product. |
| Inefficient crystallization. | Optimize the recrystallization conditions. See the "Troubleshooting Crystallization" section below for more details. |
Issue 2: Difficulty in Removing Impurities
| Impurity | Recommended Purification Strategy |
| Unreacted Arecoline | Column Chromatography: A silica (B1680970) gel column with a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the more polar Guvacoline from the less polar Arecoline. Acid-Base Extraction: Exploit the difference in basicity. While both are basic, there might be a slight pKa difference that can be utilized with careful pH control during extraction. |
| Arecaidine/Guvacine | Acid-Base Extraction: These impurities contain a carboxylic acid group and are therefore acidic. Washing the organic solution containing your product with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will extract the acidic impurities into the aqueous layer, leaving the basic Guvacoline in the organic phase. |
| N-oxide derivatives | Column Chromatography: N-oxides are significantly more polar than their corresponding amines. They can be effectively separated using silica gel column chromatography with a polar eluent. |
Issue 3: Crystallization of this compound is Unsuccessful
| Problem | Troubleshooting Step |
| No crystals form upon cooling. | Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, add a seed crystal of this compound if available. Increase Supersaturation: If no crystals form, it may be that the solution is not sufficiently saturated. Try evaporating some of the solvent to increase the concentration and then cool again. |
| An oil forms instead of crystals. | Use a Mixed Solvent System: "Oiling out" often occurs when the compound is too soluble in the chosen solvent even at low temperatures. A mixed solvent system is often effective for polar compounds like this compound. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., methanol (B129727) or ethanol) at an elevated temperature, and then slowly add a "poor" solvent (an anti-solvent, e.g., diethyl ether or ethyl acetate) until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly. |
| Crystals are discolored. | Charcoal Treatment: If the crude product is colored, this may be due to highly colored, minor impurities. Before crystallization, dissolve the crude product in the minimum amount of hot solvent and add a small amount of activated charcoal. Swirl the hot solution for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. |
Experimental Protocols
Key Experiment: Purification of this compound by Recrystallization
This protocol outlines a general procedure for the recrystallization of crude this compound. The optimal solvent system may need to be determined empirically.
Methodology:
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. Good single solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. For mixed solvent systems, find a "good" solvent that readily dissolves the compound and a "poor" solvent in which it is insoluble. The two solvents must be miscible. A promising mixed solvent system for a polar hydrobromide salt like this compound is an alcohol/ether or alcohol/ethyl acetate mixture (e.g., Methanol/Diethyl Ether or Ethanol/Ethyl Acetate).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (or the single recrystallization solvent) and heat the mixture gently (e.g., on a hot plate with stirring) until the solid dissolves completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Mixed Solvent: While the solution of the crude product in the "good" solvent is hot, add the "poor" solvent dropwise until a persistent cloudiness is observed. Add a few more drops of the "good" solvent until the solution becomes clear again. Remove from heat and allow to cool slowly.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent (or a mixture with a higher proportion of the "poor" solvent) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
| Parameter | Recommended Value/Solvent |
| Recrystallization Solvents (to test) | Methanol, Ethanol, Isopropanol, Ethanol/Diethyl Ether, Methanol/Ethyl Acetate |
| Drying Temperature | 40-50 °C (under vacuum) |
Visualizations
Logical Workflow for this compound Purification
Guvacoline Hydrobromide experimental controls and standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Guvacoline Hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the hydrobromide salt of Guvacoline, a natural alkaloid found in areca nuts.[1] It functions as a full agonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), though it has a lower potency compared to arecoline.[1][2] Muscarinic receptors are G-protein coupled receptors (GPCRs) involved in the parasympathetic nervous system.[3]
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound is typically a crystalline solid.[2] For long-term storage, it is recommended to store the solid compound at -20°C, where it is stable for at least four years.[1] For short-term storage of stock solutions, it is advisable to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[4]
Q3: What are the solubility properties of this compound?
A3: this compound is soluble in various solvents. The solubility is approximately 1 mg/mL in DMF and DMSO, and 10 mg/mL in PBS (pH 7.2).[1][2] One supplier indicates a solubility of 36 mg/mL in DMSO, water, and ethanol (B145695) for the hydrochloride salt, which is expected to have similar solubility to the hydrobromide salt.[4]
Q4: What are appropriate positive and negative controls for in vitro experiments with this compound?
A4:
-
Positive Controls: Well-characterized, potent muscarinic agonists such as Acetylcholine (ACh), Carbachol, or Oxotremorine-M are suitable positive controls. These compounds will activate muscarinic receptors and elicit a measurable response.
-
Negative Controls: A non-selective muscarinic receptor antagonist, such as Atropine (B194438), should be used as a negative control.[5] Atropine will block the binding of this compound to muscarinic receptors, thereby inhibiting the expected downstream signaling and response.
Troubleshooting Guides
Problem 1: Weak or no signal in a functional assay (e.g., calcium mobilization, IP1 accumulation).
| Possible Cause | Troubleshooting Step |
| Incorrect concentration of this compound | Verify the calculations for your dilutions. Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay, as potency can vary between cell types. |
| Low receptor expression in the cell line | Ensure your chosen cell line expresses the target muscarinic receptor subtype at a sufficient level. High expression can sometimes lead to constitutive activity and high background, while low expression will result in a weak signal.[6] |
| Reagent degradation | Prepare fresh solutions of this compound and other critical reagents. Ensure proper storage of stock solutions. |
| Suboptimal assay conditions | Optimize incubation times and temperatures. Ensure all reagents are at room temperature before starting the assay if required by the protocol.[7] |
| Cell health issues | Confirm cell viability and ensure cells are not overgrown or stressed, as this can affect their responsiveness. |
Problem 2: High background signal in the assay.
| Possible Cause | Troubleshooting Step |
| Constitutive receptor activity | High receptor expression levels can sometimes lead to agonist-independent signaling.[8] Consider using a cell line with a lower, more physiological level of receptor expression. |
| Contaminated reagents | Use fresh, high-purity reagents and sterile technique to avoid contamination that might interfere with the assay. |
| Non-specific binding | Include a negative control with a muscarinic antagonist like atropine to determine the level of non-specific signal. |
| Assay plate issues | Use appropriate assay plates (e.g., low-binding plates) to minimize non-specific binding of the compound or detection reagents. |
Problem 3: Inconsistent results or high variability between replicates.
| Possible Cause | Troubleshooting Step |
| Pipetting errors | Ensure accurate and consistent pipetting, especially for serial dilutions and reagent additions. Use calibrated pipettes. |
| Uneven cell seeding | Ensure a uniform cell monolayer by properly mixing the cell suspension before seeding and using appropriate seeding techniques. |
| Edge effects on assay plates | To minimize edge effects, avoid using the outer wells of the plate for experimental samples or fill them with a buffer or media.[7] |
| Incomplete washing steps | Ensure thorough but gentle washing steps to remove unbound reagents without dislodging cells. |
Quantitative Data
| Compound | Assay Type | Cell/Tissue Type | Parameter | Value | Reference |
| Guvacoline | Colony-formation efficiency | Human buccal epithelial cells | IC50 | 2.1 mM | [9] |
| Guvacoline | Muscarinic activity | Rat ileum | pD2 | 6.09 - 8.07 (range) | [10] |
| Guvacoline | Muscarinic activity | Rat atria | pD2 | 6.09 - 8.07 (range) | [10] |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol is a general guideline for measuring intracellular calcium mobilization following muscarinic receptor activation by this compound.
-
Cell Culture: Plate cells expressing the muscarinic receptor of interest in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a calcium indicator dye solution (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cells and add the dye solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a 2X concentrated stock solution of this compound and control compounds (positive control: Acetylcholine; negative control: Atropine) in the assay buffer.
-
-
Assay and Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader capable of kinetic reading.
-
Add the 2X compound solutions to the wells.
-
Immediately begin reading the fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) at regular intervals for a desired period (e.g., 2-3 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over time for each well.
-
Normalize the data to the baseline fluorescence before compound addition.
-
Plot the dose-response curve for this compound and calculate the EC50 value.
-
Visualizations
Caption: Experimental workflow for a calcium mobilization assay.
Caption: Muscarinic receptor signaling pathways.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. taylorfrancis.com [taylorfrancis.com]
Guvacoline Hydrobromide Research: A Technical Support Center for Identifying Potential Artifacts
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to identify and troubleshoot potential artifacts in Guvacoline (B1596253) Hydrobromide research. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Guvacoline and what is its primary pharmacological action?
Guvacoline is a natural alkaloid found in the areca nut.[1] Its primary pharmacological action is as a muscarinic acetylcholine (B1216132) receptor agonist.[1]
Q2: What are the main sources of potential artifacts when working with Guvacoline Hydrobromide?
Potential artifacts in this compound research can arise from three main sources:
-
Analytical Issues: Due to its structural similarity to other areca alkaloids, there is a risk of cross-reactivity in analytical assays.
-
Chemical Instability: Guvacoline can degrade under certain conditions, altering the composition of the sample.
-
Off-Target Pharmacological Effects: While primarily a muscarinic agonist, the possibility of interactions with other biological targets should be considered.
Q3: Can the hydrobromide salt form of Guvacoline interfere with experiments?
While less common, high concentrations of bromide ions could potentially interfere with certain biological assays. It is important to run appropriate vehicle controls containing the hydrobromide salt without Guvacoline to account for any effects of the counter-ion.
Troubleshooting Guides
Analytical Artifacts
Issue: Inconsistent or unexpected quantitative results from analytical assays (e.g., HPLC, ELISA).
-
Potential Cause 1: Co-elution with other areca alkaloids.
-
Explanation: Guvacoline is structurally similar to arecoline, guvacine (B1672442), and arecaidine (B1214280). In high-performance liquid chromatography (HPLC), these compounds may have similar retention times, leading to co-elution and inaccurate quantification if the method lacks sufficient resolution.
-
Troubleshooting:
-
Method Specificity: Utilize a highly specific analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS can differentiate between co-eluting compounds based on their unique mass-to-charge ratios and fragmentation patterns.[2]
-
Chromatographic Optimization: If using HPLC with UV detection, optimize the mobile phase composition, gradient, and column chemistry to achieve baseline separation of all areca alkaloids.
-
Reference Standards: Always run certified reference standards for guvacoline and other potential co-eluting alkaloids to confirm retention times and peak identities.
-
-
-
Potential Cause 2: Cross-reactivity in immunoassays.
-
Explanation: Antibodies developed for one areca alkaloid may exhibit cross-reactivity with others due to structural similarities. This can lead to false-positive results or overestimation of guvacoline concentrations in immunoassay-based methods like ELISA.
-
Troubleshooting:
-
Antibody Specificity: Verify the specificity of the antibody used in the immunoassay. The manufacturer's data sheet should provide information on cross-reactivity with related compounds.
-
Orthogonal Method Validation: Confirm immunoassay results with an independent, structurally-based analytical method like LC-MS/MS.
-
Competitive Inhibition Assay: If developing an immunoassay, perform competitive inhibition assays with arecoline, guvacine, and arecaidine to determine the degree of cross-reactivity.
-
-
Chemical Stability Artifacts
Issue: Loss of Guvacoline potency or the appearance of unknown peaks in analytical chromatograms over time.
-
Potential Cause: Hydrolysis of Guvacoline to Guvacine.
-
Explanation: Guvacoline has a methyl ester group that is susceptible to hydrolysis, converting it to its carboxylic acid metabolite, guvacine. This reaction is accelerated in basic (high pH) conditions.[3] The formation of guvacine will reduce the concentration of guvacoline in your sample, leading to an underestimation of its effects.
-
Troubleshooting:
-
pH Control: Prepare and store all this compound solutions in buffers with a neutral or slightly acidic pH (pH < 7). Avoid basic solutions.
-
Storage Conditions: Store stock solutions at -20°C or -80°C to minimize degradation. For working solutions, prepare them fresh daily if possible.
-
Sample Analysis: When analyzing samples that have been in basic media (e.g., certain cell culture media), consider the possibility of guvacoline degradation and analyze for the presence of guvacine as well.
-
Enzymatic Degradation: In biological systems, hydrolysis can be catalyzed by esterase enzymes.[1] Be aware of this metabolic conversion in in vivo and cell-based experiments.
-
-
Potential Off-Target Effects
Issue: Unexpected biological effects that are inconsistent with muscarinic receptor activation.
-
Potential Cause: Interaction with other receptor systems.
-
Explanation: While primarily a muscarinic agonist, it is crucial to consider potential off-target interactions. The structurally similar compound, arecoline, has been reported to affect the expression of monoamine oxidase A (MAO-A).[4] While there is no direct evidence for guvacoline's effect on MAO-A, this highlights a potential area for investigation if non-muscarinic effects are observed. It has been noted that guvacoline does not possess the nicotinic activity of arecoline.
-
Troubleshooting:
-
Literature Review: Thoroughly review the literature for any reported off-target effects of guvacoline or structurally related compounds.
-
Use of Selective Antagonists: In functional assays, use selective antagonists for the muscarinic receptor to confirm that the observed effect is indeed mediated by this target. Any remaining effect may be due to off-target interactions.
-
Control Experiments: In cell-based assays, use cell lines that do not express muscarinic receptors to screen for non-specific effects.
-
Consider Off-Target Screening: If resources permit, consider having this compound screened against a panel of common off-target receptors and enzymes.
-
-
Quantitative Data Summary
| Parameter | Value | Compound | Assay/Method | Source |
| Primary Target Affinity | ||||
| Muscarinic Receptor Agonist Activity (pD2) | 6.09 - 8.07 | Guvacoline | Rat Ileum and Atria Functional Assays | |
| Analytical Parameters | ||||
| Limit of Quantification (LOQ) in Hair | 14 pg/mg | Guvacoline | UPLC-MS/MS | [2] |
| Chemical Stability | ||||
| Hydrolysis Product | Guvacine | Guvacoline | Chemical Hydrolysis | [3] |
| Potential Off-Target Considerations (from related compounds) | ||||
| MAO-A Expression Downregulation | 100-200 µg/ml | Arecoline | in vitro and in vivo studies | [4] |
Experimental Protocols
Competitive Muscarinic Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes prepared from a cell line stably expressing a single muscarinic receptor subtype (e.g., M1, M2, M3).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test Compound: this compound.
-
Reference Antagonist: Atropine (B194438) (for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold assay buffer to a final concentration of 10-50 µg protein per well.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [³H]-NMS (at a concentration close to its Kd), and cell membranes.
-
Non-specific Binding: Assay buffer, [³H]-NMS, a high concentration of atropine (e.g., 1 µM), and cell membranes.
-
Competitive Binding: Assay buffer, [³H]-NMS, varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻³ M), and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Punch the filters into scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
LC-MS/MS Quantification of Guvacoline in Plasma
Objective: To accurately quantify the concentration of Guvacoline in a plasma sample.
Materials:
-
This compound standard.
-
Internal Standard (IS): A deuterated analog of guvacoline or a structurally similar compound with a different mass.
-
Plasma sample.
-
Acetonitrile (B52724) with 0.1% formic acid (protein precipitation solution).
-
HPLC system coupled to a triple quadrupole mass spectrometer.
-
C18 analytical column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.
-
Separate the analytes using a gradient elution on a C18 column. A typical gradient might be:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-7 min: 95% to 5% B
-
7-10 min: 5% B
-
-
Detect Guvacoline and the IS using Multiple Reaction Monitoring (MRM) in positive ion mode. The specific precursor-product ion transitions for Guvacoline will need to be optimized.
-
-
Quantification:
-
Generate a calibration curve by spiking known concentrations of this compound into blank plasma and processing as described above.
-
Plot the peak area ratio of Guvacoline to the internal standard against the concentration of Guvacoline.
-
Determine the concentration of Guvacoline in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Hydrolysis of Guvacoline to Guvacine.
Caption: Troubleshooting Analytical Cross-Reactivity.
Caption: Muscarinic Receptor (Gq/11) Signaling.
References
How to handle potential Guvacoline Hydrobromide toxicity in cell lines
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Guvacoline Hydrobromide in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell lines?
A1: Guvacoline is a natural alkaloid found in areca nuts.[1] Its hydrobromide salt is a water-soluble form used in research. The primary mechanism of action of Guvacoline is as a muscarinic acetylcholine (B1216132) receptor (mAChR) agonist.[2] This means it binds to and activates these receptors on the cell surface, which can trigger various downstream signaling pathways.
Q2: I am observing lower-than-expected cytotoxicity with this compound. What are the possible reasons?
A2: Several factors could contribute to lower-than-expected cytotoxicity:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. The expression level of muscarinic receptors on the cell surface can significantly influence the response.
-
Concentration and Incubation Time: The cytotoxic effects of Guvacoline are dose- and time-dependent. Ensure you are using a sufficient concentration and incubation period. Based on available data, concentrations in the millimolar range may be necessary to observe significant effects.[3]
-
Compound Stability: While this compound is stable for at least four years when stored at -20°C, its stability in cell culture media at 37°C over long incubation periods should be considered.[1] It is recommended to prepare fresh dilutions for each experiment.
-
Cell Density: The initial cell seeding density can influence the apparent cytotoxicity of a compound. Higher cell densities may require higher concentrations of the compound to elicit a toxic effect.
Q3: I am seeing high variability in my MTT assay results. What could be the cause?
A3: High variability in MTT assays can arise from several sources, particularly when working with natural compounds like alkaloids:
-
Compound Interference: Some natural compounds can directly reduce the MTT reagent, leading to a false-positive signal (apparent increase in viability). It is crucial to run a control plate with this compound and MTT in cell-free media to check for any direct chemical interaction.[4]
-
Inconsistent Cell Seeding: Uneven cell distribution in the wells of your microplate is a common source of variability. Ensure your cell suspension is homogenous before and during seeding.
-
Pipetting Errors: Inconsistent volumes of cells, media, or reagents will lead to variable results.
-
Edge Effects: Wells on the perimeter of a 96-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, consider not using the outer wells for experimental data or filling them with sterile PBS or media.
Q4: Does this compound induce apoptosis or another form of cell death?
A4: As a muscarinic receptor agonist, Guvacoline's effect on cell fate can be complex and cell-type dependent. Activation of muscarinic receptors has been shown to be both pro-apoptotic and anti-apoptotic in different contexts. The cytotoxic effects observed with Guvacoline in some cell types suggest the induction of programmed cell death. Further investigation using assays for specific markers of apoptosis (e.g., caspase activation, Annexin V staining) is recommended to confirm the mechanism of cell death in your specific cell line.
Troubleshooting Guides
Problem: Unexpected Cell Morphology Changes
-
Observation: Cells appear stressed, rounded up, or detached at concentrations that do not significantly reduce viability in an MTT assay.
-
Possible Cause: Guvacoline may be inducing cellular stress responses or affecting cell adhesion without immediately causing metabolic collapse detected by the MTT assay.
-
Suggested Solution:
-
Microscopic Examination: Document morphological changes at various time points and concentrations using phase-contrast microscopy.
-
Adhesion Assay: Perform a cell adhesion assay to quantify the effects of Guvacoline on cell attachment.
-
Alternative Viability Assays: Use a viability assay based on a different principle, such as the LDH release assay (measures membrane integrity) or a crystal violet staining assay (measures total cell number).
-
Problem: Inconsistent IC50 Values Across Experiments
-
Observation: The calculated IC50 value for this compound varies significantly between experimental repeats.
-
Possible Cause:
-
Inconsistent Reagent Preparation: The final concentration of this compound may vary if stock solutions are not prepared and diluted accurately.
-
Variations in Cell Passage Number: The sensitivity of some cell lines to cytotoxic agents can change with increasing passage number.
-
Serum Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and other components that may influence cell growth and drug sensitivity.
-
-
Suggested Solution:
-
Standardize Protocols: Ensure all experimental steps, from cell seeding to reagent addition and incubation times, are performed consistently.
-
Use Low-Passage Cells: Whenever possible, use cells from a similar low passage number for all experiments.
-
Test New Serum Lots: Before using a new lot of FBS for critical experiments, test it in a pilot experiment to ensure it does not significantly alter cell growth or sensitivity to your compound.
-
Data Presentation
The following table summarizes the known cytotoxic effects of Guvacoline. It is important to note that data for a wide range of cancer cell lines are limited, and the provided values should serve as a starting point for experimental design.
| Cell Line | Assay Type | IC50 Value | Reference |
| Human Buccal Epithelial Cells | Colony Formation | 2.1 mM | [3] |
Researchers are encouraged to perform dose-response experiments to determine the specific IC50 value in their cell line of interest.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method to assess cell viability based on the mitochondrial reduction of tetrazolium salt (MTT) to formazan (B1609692).
Materials:
-
This compound
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used for the highest drug concentration) and a no-cell control (medium only for background measurement).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization:
-
For adherent cells, carefully aspirate the medium without disturbing the formazan crystals. For suspension cells, centrifuge the plate and then carefully remove the supernatant.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Experimental Workflow for Determining this compound Cytotoxicity
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Proposed Signaling Pathway for Guvacoline-Induced Cytotoxicity
Caption: Proposed signaling cascade for Guvacoline-induced apoptosis via muscarinic receptor activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Guvacoline Hydrobromide Bioassays
This guide provides researchers, scientists, and drug development professionals with technical support for minimizing variability in Guvacoline Hydrobromide bioassays. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data summaries to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: Guvacoline is a natural alkaloid found in areca nuts and is structurally related to arecoline (B194364). Its hydrobromide salt is often used in research. Guvacoline acts as a full agonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), which are a class of G protein-coupled receptors (GPCRs).[1][2] It stimulates both atrial (predominantly M2 subtype) and ileal (predominantly M3 subtype) muscarinic receptors, though it is about 15-fold less potent than arecoline.[1] Unlike arecoline, Guvacoline appears to lack activity at nicotinic receptors.
Q2: Which cell-based assays are appropriate for measuring Guvacoline's activity?
A2: The choice of assay depends on the muscarinic receptor subtype being studied.
-
For M1, M3, and M5 receptors (Gq-coupled): These receptors signal through the activation of phospholipase C (PLC), leading to an increase in intracellular inositol (B14025) phosphates (IPs) and calcium (Ca2+).[3][4] Therefore, calcium flux assays or IP-One assays are highly suitable.
-
For M2 and M4 receptors (Gi/Go-coupled): These receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[3][5] Thus, cAMP inhibition assays are the standard method for measuring their activation.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is a crystalline solid that is soluble in aqueous solutions like PBS (up to 10 mg/mL) and organic solvents like DMSO (up to 36 mg/mL).[6] For long-term storage, the solid powder should be kept at -20°C, where it is stable for at least four years.[7] Stock solutions in DMSO or water can be stored at -80°C for up to a year, but it is recommended to aliquot solutions to avoid repeated freeze-thaw cycles.[6] For short-term storage (up to one month), solutions can be kept at -20°C.[6] Always use fresh DMSO, as moisture-absorbed DMSO can reduce solubility.[6]
Q4: What are the most common sources of variability in cell-based GPCR assays?
A4: Variability can arise from multiple sources, which can be broadly categorized as biological, technical, or environmental.
-
Biological Variability: Cell health, passage number, and genetic drift of the cell line can significantly impact receptor expression and signaling capacity.[8][9]
-
Technical Variability: Inconsistent cell seeding density, pipetting errors, and reagent instability are major contributors.[8][9]
-
Environmental Variability & Plate Effects: Temperature and humidity gradients across a microplate, especially in 96- and 384-well formats, can cause increased evaporation in the outer wells. This "edge effect" alters reagent concentrations and can lead to significant data artifacts.[10][11][12]
Troubleshooting Guide
Q5: My dose-response curve is flat or shows very low potency (high EC50). What could be the cause?
A5: This issue can stem from several factors:
-
Compound Degradation: Ensure your Guvacoline stock solution is not expired and has been stored correctly. Perform a stability test on your working solutions under assay conditions.[13][14]
-
Low Receptor Expression: The cell line may not express a sufficient number of muscarinic receptors. Verify receptor expression levels via a saturation binding assay or qPCR.
-
Incorrect Assay Choice: You may be using a Gi-coupled assay (cAMP) for a Gq-coupled receptor (e.g., M3) or vice versa. Confirm the receptor subtype and its expected signaling pathway.[3]
-
Suboptimal Assay Conditions: Factors like cell density, agonist incubation time, and buffer composition can significantly impact the assay window.[15] Re-optimize these parameters. For instance, slow-associating agonists require longer incubation times to reach equilibrium.
Q6: I'm observing high well-to-well variability and a poor Z'-factor. How can I improve my assay precision?
A6: High variability often points to technical inconsistencies or plate-based effects.
-
Mitigate Edge Effects: This is a critical source of variability. Avoid using the outer two rows of a 384-well plate for experimental data. Instead, fill these wells with sterile water or PBS to create a humidity buffer.[10] Using low-evaporation lids or plate seals can also significantly reduce this effect.[11]
-
Standardize Cell Seeding: Ensure a homogenous single-cell suspension before plating. After seeding, allow plates to sit at room temperature for 1-2 hours before placing them in the incubator to promote even cell settling and attachment.[12][16]
-
Automate Liquid Handling: If possible, use automated liquid handlers for dispensing cells and reagents to minimize pipetting errors.
-
Check Reagent Stability: Ensure all reagents, especially sensitive ones like cAMP detection kits, are prepared fresh and according to the manufacturer's instructions.
Q7: The maximal response (Emax) of my Guvacoline dose-response curve is lower than my positive control (e.g., Carbachol). Does this indicate a problem?
A7: Not necessarily. While Guvacoline is described as a full agonist, its efficacy can be lower than other standard agonists in certain systems.[1] This could be due to several factors:
-
Partial Agonism: In your specific cell system (due to receptor density and coupling efficiency), Guvacoline might be behaving as a partial agonist.
-
Receptor Desensitization: Prolonged exposure to a high concentration of an agonist can lead to receptor desensitization, which would cap the maximal response. Try reducing the incubation time.
-
Assay Window Limitations: The signal may be saturating the detector at high agonist concentrations. Review your instrument settings and standard curve to ensure the response is within the linear range of detection.[17]
Quantitative Data Summary
The following tables provide representative data for muscarinic receptor agonists. Note that potency can vary significantly based on the assay type, cell line, and specific experimental conditions.
Table 1: Potency of Guvacoline Analogues at Muscarinic Receptors
| Compound | Preparation | Potency (pD2 Value¹) | Intrinsic Activity | Reference |
| Guvacoline (Norarecoline) | Rat Atria (M2) | 6.88 | Full Agonist | [1] |
| Guvacoline (Norarecoline) | Rat Ileum (M3) | 6.09 | Full Agonist | [1] |
| Arecoline (N-methyl analogue) | Rat Atria (M2) | 8.07 | Full Agonist | [1] |
| Arecoline (N-methyl analogue) | Rat Ileum (M3) | 7.27 | Full Agonist | [1] |
¹pD2 is the negative logarithm of the EC50 value. A higher pD2 indicates greater potency.
Table 2: Common Sources of Assay Variability and Recommended Tolerance Levels
| Parameter | Source of Variability | Typical Coefficient of Variation (CV%) | Mitigation Strategy |
| Cell Seeding | Inconsistent cell density per well | 10-20% | Homogenize cell suspension; automate dispensing; allow plate to settle at RT before incubation. |
| Reagent Dispensing | Pipetting inaccuracies | 5-15% | Use calibrated pipettes or automated liquid handlers; perform reverse pipetting for viscous liquids. |
| Incubation | Temperature/humidity gradients | 5-25% (Edge vs. Center) | Use humidity buffer in outer wells; use low-evaporation lids; ensure incubator is properly calibrated. |
| Signal Detection | Instrument fluctuations, well positioning | <5% | Allow instrument to warm up; use high-quality plates; ensure correct read-head alignment. |
Experimental Protocols
Protocol 1: Calcium Flux Assay for Gq-Coupled Receptors (e.g., M3)
This protocol is designed for a 384-well plate format using a no-wash fluorescent calcium indicator dye.
1. Cell Preparation: a. Culture cells expressing the M3 muscarinic receptor to ~80-90% confluency. b. Harvest cells using a non-enzymatic dissociation reagent. c. Centrifuge cells and resuspend in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES) to a density of 1 x 10⁶ cells/mL. Ensure the buffer contains calcium.[15]
2. Dye Loading: a. Prepare the calcium-sensitive dye solution according to the manufacturer's protocol. A probenecid (B1678239) solution is often included to prevent dye leakage from the cells. b. Add an equal volume of the dye solution to the cell suspension. c. Incubate for 60 minutes at 37°C, followed by 20 minutes at room temperature, protected from light.[18]
3. Assay Execution: a. Dispense 20 µL of the cell/dye mixture into each well of a 384-well plate (10,000 cells/well). b. Prepare a serial dilution of this compound in assay buffer. Also prepare a positive control (e.g., 10 µM Carbachol) and a vehicle control (assay buffer only). c. Place the assay plate into a kinetic fluorescence plate reader (e.g., FLIPR, FDSS). d. Record a baseline fluorescence reading for 10-20 seconds. e. Add 5 µL of the Guvacoline dilutions or controls to the respective wells. f. Immediately begin recording the fluorescence intensity every second for at least 180 seconds to capture the peak response and subsequent decay.
4. Data Analysis: a. Calculate the response for each well (e.g., peak fluorescence minus baseline). b. Plot the response against the logarithm of the Guvacoline concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
Protocol 2: cAMP Inhibition Assay for Gi-Coupled Receptors (e.g., M2)
This protocol describes a competitive immunoassay using HTRF (Homogeneous Time-Resolved Fluorescence) technology in a 384-well format.
1. Cell Preparation: a. Culture cells expressing the M2 muscarinic receptor to ~80-90% confluency. b. Harvest cells, wash with PBS, and resuspend in stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (e.g., 500 µM) to prevent cAMP degradation.[19] c. Adjust cell density to deliver 5,000-10,000 cells per well.
2. Assay Execution: a. Prepare serial dilutions of this compound (antagonist) in stimulation buffer. b. Dispense 5 µL of the Guvacoline dilutions into the assay plate. c. Prepare a solution of a cAMP-inducing agent (e.g., Forskolin) at a concentration that elicits ~80% of its maximal effect (EC80). d. Add 5 µL of the cell suspension to each well. e. Immediately add 5 µL of the Forskolin solution to all wells (except for negative controls). f. Seal the plate and incubate at room temperature for 30-60 minutes.
3. cAMP Detection: a. Following the manufacturer's protocol for the HTRF cAMP kit, add the detection reagents. This typically involves sequential addition of the cAMP-d2 tracer and the anti-cAMP-cryptate antibody.[17][19] b. For example, add 5 µL of cAMP-d2 solution, followed by 5 µL of anti-cAMP-Cryptate solution to each well. c. Seal the plate, protect from light, and incubate for 60 minutes at room temperature.
4. Data Analysis: a. Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm. b. Calculate the HTRF ratio (665nm / 620nm * 10,000). c. Convert the HTRF ratio to cAMP concentration using a standard curve run in parallel. d. Plot the percent inhibition of the Forskolin response against the logarithm of the Guvacoline concentration. e. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Signaling pathways for M3 (Gq) and M2 (Gi) muscarinic receptors activated by Guvacoline.
References
- 1. Synthesis and muscarinic activity of a series of tertiary and quaternary N-substituted guvacine esters structurally related to arecoline and arecaidine propargyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Acetylcholine - Wikipedia [en.wikipedia.org]
- 4. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 5. innoprot.com [innoprot.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cellgs.com [cellgs.com]
- 9. Understanding and managing sources of variability in cell measurements [insights.bio]
- 10. scipro.com [scipro.com]
- 11. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 12. How to reduce edge effects in cell-based high-throughput experiments? - Biology Stack Exchange [biology.stackexchange.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of Muscarinic Receptor Agonist Potency: Guvacoline Hydrobromide vs. Arecoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological potency of Guvacoline (B1596253) Hydrobromide and Arecoline (B194364), two structurally related pyridine (B92270) alkaloids found in the areca nut. The focus is on their activity as muscarinic acetylcholine (B1216132) receptor (mAChR) agonists, presenting quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.
Introduction to the Compounds
Arecoline is the primary and most abundant psychoactive alkaloid in the areca nut (Areca catechu). It is a well-characterized agonist at both muscarinic and nicotinic acetylcholine receptors. Guvacoline, the N-demethylated analogue of arecoline, is also present in the areca nut and acts as a muscarinic receptor agonist but notably lacks nicotinic activity.[1][2][3] This difference in receptor selectivity makes a direct comparison of their muscarinic potency crucial for understanding their distinct pharmacological profiles.
Quantitative Potency Comparison
The following table summarizes the available quantitative data on the potency of Arecoline and the relative potency of Guvacoline.
| Compound | Receptor Subtype | Potency (EC50) | Potency (pD2) | Relative Potency | Source |
| Arecoline | M1 | 7 nM | 8.15 | ~15x > Guvacoline | [4][5] |
| M2 | 95 nM | 7.02 | |||
| M3 | 11 nM | 7.96 | |||
| M4 | 410 nM | 6.39 | |||
| M5 | 69 nM | 7.16 | |||
| Guvacoline | Muscarinic (atrial, ileal) | Not Specified | 6.09 - 8.07 (Range with Arecoline) | Weak, full agonist | [4][7] |
Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency.
Signaling Pathways
Both Guvacoline and Arecoline exert their effects by activating muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions. There are five subtypes (M1-M5) which couple to distinct intracellular signaling cascades.
-
M1, M3, and M5 Receptors: These subtypes primarily couple through the Gq/11 family of G-proteins. Agonist binding activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).
-
M2 and M4 Receptors: These subtypes couple through the Gi/o family of G-proteins. Agonist binding leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). The βγ-subunit of the dissociated G-protein can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.
Experimental Protocols
Determining the potency of a muscarinic agonist like Guvacoline or Arecoline involves a combination of binding and functional assays. Below are representative protocols synthesized from established methodologies.[8][9][10]
Protocol 1: Radioligand Competition Binding Assay (for Affinity - Ki)
This assay determines the affinity of a compound for a receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of Guvacoline and Arecoline at human M1-M5 receptors.
Materials:
-
Cell membranes from CHO or HEK 293 cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).
-
[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.
-
Test compounds: Guvacoline Hydrobromide, Arecoline.
-
Atropine (B194438) (non-selective antagonist) as a positive control.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
96-well filter plates (e.g., glass fiber).
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Preparation: Thaw frozen cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a concentration that provides adequate signal (e.g., 5-20 µg protein per well).
-
Compound Dilution: Prepare serial dilutions of Guvacoline, Arecoline, and Atropine in assay buffer.
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]-NMS (at a final concentration near its Kd, e.g., 0.5-1.0 nM), and 100 µL of diluted membranes.
-
Non-specific Binding (NSB): Add 50 µL of a high concentration of unlabeled atropine (e.g., 10 µM final concentration), 50 µL of [3H]-NMS, and 100 µL of diluted membranes.
-
Competition Binding: Add 50 µL of each test compound dilution, 50 µL of [3H]-NMS, and 100 µL of diluted membranes.
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours with gentle shaking to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold assay buffer to separate bound from free radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific [3H]-NMS binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Mobilization Functional Assay (for Potency - EC50)
This assay measures the functional potency of an agonist by quantifying the increase in intracellular calcium following receptor activation (primarily for Gq-coupled receptors like M1, M3, M5).
Objective: To determine the half-maximal effective concentration (EC50) of Guvacoline and Arecoline at human M1, M3, and M5 receptors.
Materials:
-
CHO or HEK 293 cells stably expressing a Gq-coupled muscarinic receptor (M1, M3, or M5).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test compounds: this compound, Arecoline.
-
Carbachol or Acetylcholine as a positive control agonist.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells into the microplates 18-24 hours before the assay to allow them to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye diluted in assay buffer to each well. Incubate for 45-60 minutes at 37°C in the dark to allow the dye to enter the cells.
-
Washing: Gently wash the cells 2-3 times with assay buffer to remove excess extracellular dye. Leave a final volume of buffer in each well.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer at a concentration 2-5x higher than the final desired concentration.
-
Measurement:
-
Place the cell plate into the fluorescence reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject the test compound dilutions into the wells.
-
Immediately begin measuring the fluorescence intensity over time (e.g., every second for 90-180 seconds) to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after compound addition.
-
Subtract the baseline fluorescence from the peak response.
-
Plot the change in fluorescence against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum response (Emax).
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for comparing the potency of two agonist compounds.
References
- 1. Guvacoline - Wikipedia [en.wikipedia.org]
- 2. Guvacoline | C7H11NO2 | CID 160492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A preliminary study of arecoline and guvacoline presence in the saliva of a "betel-quid" chewer using liquid-chromatography ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and muscarinic activity of a series of tertiary and quaternary N-substituted guvacine esters structurally related to arecoline and arecaidine propargyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biological Activity of Guvacoline Hydrobromide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Guvacoline Hydrobromide's performance against other muscarinic receptor agonists, supported by experimental data and detailed protocols. Guvacoline, a natural alkaloid found in the areca nut, is a full agonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), though with a lower potency compared to its structural analog, arecoline (B194364).
This guide summarizes the biological activity of this compound and compares it with well-characterized muscarinic agonists: Arecoline, Pilocarpine, and Oxotremorine. The provided data and experimental methodologies are intended to assist in the design and execution of studies aimed at validating the biological activity of this compound.
Comparative Analysis of Muscarinic Agonist Activity
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and its alternatives at the five muscarinic acetylcholine receptor subtypes (M1-M5). This data is crucial for understanding the selectivity and potency of these compounds.
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Source |
| Guvacoline | Atrial & Ileal mAChRs | pD2: 6.09 - 8.07 | [1] |
| Arecoline | M1 | 29512.09 | [2] |
| M1 | 29000 | [2] | |
| Pilocarpine | M1 | 6606.93 | |
| M2 | ~2200 (low affinity) | [3] | |
| Oxotremorine | M1 (mouse cerebral cortex) | 1500 ([3H]NMS displacement) | [4] |
| M1 (mouse cerebral cortex) | 1.7 ([3H]oxotremorine displacement) | [4] |
| Compound | Receptor Subtype | Functional Potency (EC50/IC50) [nM] | Assay Type | Source |
| Guvacoline | Atrial & Ileal mAChRs | Full agonist, up to 15-fold less potent than Arecoline | Tissue bath (rat ileum & atria) | [1] |
| Arecoline | M1 | 7 | Not specified | [1] |
| M2 | 95 | Not specified | [1] | |
| M3 | 11 | Not specified | [1] | |
| M4 | 410 | Not specified | [1] | |
| M5 | 69 | Not specified | [1] | |
| Pilocarpine | M1/M3 (hippocampus) | 18,000 | Phosphoinositide turnover | [3] |
| M2 (cortex) | 4,500 | low-Km GTPase | [3] | |
| M1 (CHO cells) | 6,800 | Intracellular Ca2+ mobilization | [5] | |
| Rat tail artery | 2,400,000 | Relaxation | [6] | |
| Oxotremorine | Not specified | Full agonist | Not specified |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes involved in validating this compound's activity, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for muscarinic acetylcholine receptor subtypes.
Materials:
-
Cell membranes from CHO-K1 cells stably expressing individual human M1-M5 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compound: this compound.
-
Reference Compound: Atropine (B194438) (for determination of non-specific binding).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
96-well microplates.
-
Filter plates (e.g., glass fiber).
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cell pellets in ice-cold assay buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well microplate, add the following to each well in triplicate:
-
Assay Buffer.
-
A fixed concentration of [³H]-NMS (typically at its Kd value).
-
A range of concentrations of this compound.
-
Membrane preparation (20-50 µg of protein).
-
For total binding, omit this compound.
-
For non-specific binding, add a high concentration of atropine (e.g., 1 µM) instead of this compound.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through filter plates to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Allow the filters to dry, then add scintillation cocktail to each well and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
Calcium Flux Functional Assay
Objective: To determine the functional potency (EC50) of this compound in activating Gq-coupled muscarinic receptors.
Materials:
-
CHO-K1 cells stably expressing a Gq-coupled muscarinic receptor subtype (e.g., M1 or M3).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Test Compound: this compound.
-
Reference Agonist: Carbachol.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the cells into 96-well plates and culture overnight to allow for attachment.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution in the dark at 37°C for 45-60 minutes.
-
Compound Addition: Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Measurement: Place the plate in the fluorescence microplate reader. Record a baseline fluorescence reading. Add the different concentrations of this compound or reference agonist to the wells and immediately begin kinetic measurement of fluorescence changes over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
GTPγS Binding Assay
Objective: To measure the activation of G-proteins coupled to muscarinic receptors by this compound.
Materials:
-
Cell membranes from cells expressing the muscarinic receptor of interest.
-
[³⁵S]GTPγS.
-
Test Compound: this compound.
-
GDP.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
96-well filter plates.
-
Liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of this compound.
-
Incubation (Pre-incubation): Incubate the mixture for a short period at 30°C to allow the agonist to bind to the receptors.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction and incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
Termination and Filtration: Stop the reaction by rapid filtration through filter plates, followed by washing with ice-cold buffer.
-
Quantification: Dry the filters and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of this compound to generate a dose-response curve and determine the EC50 and Emax values.
References
- 1. Synthesis and muscarinic activity of a series of tertiary and quaternary N-substituted guvacine esters structurally related to arecoline and arecaidine propargyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The Use of Occupation Isoboles for Analysis of a Response Mediated by Two Receptors: M2 and M3 Muscarinic Receptor Subtype-Induced Mouse Stomach Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive cooperative interaction of quaternary anticholinergics with functional muscarinic receptors in bovine tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Study: Guvacoline Hydrobromide vs. Atropine at Muscarinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Guvacoline Hydrobromide, a natural alkaloid and muscarinic receptor agonist, and Atropine, a well-established competitive muscarinic receptor antagonist. The following sections detail their comparative pharmacology, supported by experimental data, and provide methodologies for key experimental protocols.
Comparative Pharmacological Data
The pharmacological effects of this compound and Atropine at muscarinic acetylcholine (B1216132) receptors (mAChRs) are summarized below. Guvacoline acts as a full agonist, stimulating the receptor, while Atropine acts as a competitive antagonist, blocking the receptor's activity.
Table 1: Functional Activity at Muscarinic Receptors in Isolated Tissues
| Compound | Tissue Preparation | Agonist/Antagonist Activity | Potency (pD2 / pA2) | Reference |
| This compound | Rat Ileum | Full Agonist | 6.09 | [1] |
| Electrically Paced Rat Left Atria | Full Agonist | 6.88 | [1] | |
| Atropine | Guinea Pig Ileum (vs. Carbachol) | Competitive Antagonist | ~9.0 | [2] |
| Guinea Pig Common Bile Duct (vs. Carbachol) | Competitive Antagonist | 9.59 | [3] | |
| Rat Lungs (vs. Acetylcholine) | Competitive Antagonist | 9.01 | [4] |
-
pD2: The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response. A higher pD2 value indicates greater potency.
-
pA2: The negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. It is a measure of the antagonist's affinity for the receptor.
Table 2: Binding Affinity of Atropine at Human Muscarinic Receptor Subtypes
| Receptor Subtype | Atropine Kᵢ (nM) | Reference |
| M₁ | 1.27 ± 0.36 | [5] |
| M₂ | 3.24 ± 1.16 | [5] |
| M₃ | 2.21 ± 0.53 | [5] |
| M₄ | 0.77 ± 0.43 | [5] |
| M₅ | 2.84 ± 0.84 | [5] |
Signaling Pathways
Guvacoline, as a muscarinic agonist, primarily activates the Gq/11 signaling pathway upon binding to M₁, M₃, and M₅ muscarinic receptors. Atropine, by competitively blocking the receptor, prevents this activation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize muscarinic receptor agonists and antagonists.
Isolated Tissue Bath for Functional Analysis (e.g., Guinea Pig Ileum)
This protocol is used to determine the potency of agonists (like Guvacoline) and the affinity of antagonists (like Atropine).
Objective: To measure the contractile response of an isolated smooth muscle preparation to a muscarinic agonist and the inhibitory effect of a muscarinic antagonist.
Materials:
-
Guinea pig ileum segment
-
Organ bath system with force-displacement transducer and data acquisition software[6][7][8]
-
Krebs-Henseleit solution (or similar physiological salt solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂
-
This compound stock solution
-
Atropine sulfate (B86663) stock solution
-
Acetylcholine or Carbachol (as a reference agonist)
Procedure:
-
Tissue Preparation:
-
A segment of guinea pig ileum is isolated and cleaned of adhering mesenteric tissue.
-
A 2-3 cm piece is suspended in the organ bath containing Krebs-Henseleit solution under a resting tension of approximately 1 gram.[2]
-
The tissue is allowed to equilibrate for at least 60 minutes, with the bath solution being replaced every 15-20 minutes.
-
-
Agonist Dose-Response Curve (Guvacoline):
-
Cumulative concentrations of this compound are added to the bath.
-
The contractile response is recorded until a maximal effect is achieved.
-
The data is plotted as a concentration-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and subsequently the pD₂.
-
-
Antagonist Schild Analysis (Atropine):
-
A concentration-response curve for a standard agonist (e.g., Carbachol) is first established.
-
The tissue is then incubated with a fixed concentration of Atropine for a predetermined time (e.g., 30 minutes).
-
A second concentration-response curve for the agonist is generated in the presence of Atropine.
-
This process is repeated with increasing concentrations of Atropine.
-
The dose-ratio (the ratio of the agonist EC₅₀ in the presence and absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot of log(dose-ratio - 1) versus log[Antagonist] is constructed. The x-intercept provides the pA₂ value.[3]
-
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor subtype.
Objective: To determine the affinity of Atropine for muscarinic receptor subtypes by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells).
-
Radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
Unlabeled Atropine stock solution.
-
Assay buffer.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation:
-
Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor (Atropine).
-
Incubation is carried out at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.
-
-
Filtration:
-
The incubation mixture is rapidly filtered through glass fiber filters using a filtration manifold to separate the bound from the free radioligand.
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
-
Quantification:
-
The filters are placed in scintillation vials with scintillation fluid.
-
The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
-
Data Analysis:
-
The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
Non-linear regression analysis is used to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radiolabeled ligand and Kᴅ is its dissociation constant.[9][10][11][12]
-
Conclusion
This compound is a full agonist at muscarinic receptors, with moderate potency, as indicated by its pD₂ values in the micromolar range. In contrast, Atropine is a highly potent, non-selective competitive antagonist, with Kᵢ values in the low nanomolar range across all muscarinic receptor subtypes. The distinct mechanisms of action and potencies of these two compounds make them valuable tools for studying the physiological and pathological roles of the muscarinic cholinergic system. The provided experimental protocols offer a framework for the in vitro characterization of similar compounds targeting muscarinic receptors.
References
- 1. Synthesis and muscarinic activity of a series of tertiary and quaternary N-substituted guvacine esters structurally related to arecoline and arecaidine propargyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profiles of muscarinic receptors in the longitudinal smooth muscle of guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic receptor subtypes of guinea-pig common bile duct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional characterization of the muscarinic receptor in rat lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. reprocell.com [reprocell.com]
- 7. Organ bath - Wikipedia [en.wikipedia.org]
- 8. scireq.com [scireq.com]
- 9. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Metabolomic Analysis of Guvacoline and Arecoline Exposure
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic fates of guvacoline (B1596253) and arecoline (B194364), two psychoactive alkaloids found in the areca nut. While both are structurally related, their metabolism exhibits significant differences, which may underlie their distinct pharmacological and toxicological profiles. This comparison is based on available experimental data from in vitro and in vivo studies.
Executive Summary
Arecoline, the primary alkaloid in the areca nut, undergoes extensive metabolism through multiple pathways, including hydrolysis, N-oxidation, and glutathione (B108866) conjugation. In contrast, information on the global metabolomic effects of guvacoline is less comprehensive. The primary metabolic pathway identified for guvacoline is hydrolysis to its metabolite, guvacine (B1672442). A key distinguishing feature is the rate of this hydrolysis, which is significantly slower for guvacoline compared to arecoline. This guide will detail the known metabolites, metabolic pathways, and the experimental methodologies used to elucidate them.
Data Presentation: Comparative Metabolite Profiles
The following tables summarize the known metabolites of arecoline and guvacoline.
Table 1: Known Metabolites of Arecoline [1][2][3][4]
| Metabolite Class | Metabolite Name |
| Hydrolysis Product | Arecaidine (B1214280) |
| N-Oxidation Products | Arecoline N-oxide, Arecaidine N-oxide |
| Reduction Product | N-methylnipecotic acid |
| Conjugation Products | Arecoline mercapturic acid, Arecaidine mercapturic acid, Arecoline N-oxide mercapturic acid, Arecaidinylglycine, Arecaidinylglycerol, N-methylnipecotylglycine |
| Parent Compound | Arecoline (unchanged) |
Table 2: Known Metabolites of Guvacoline [5][6][7][8]
| Metabolite Class | Metabolite Name |
| Hydrolysis Product | Guvacine |
| Parent Compound | Guvacoline (unchanged) |
Table 3: Comparative In Vitro Hydrolysis Kinetics in Human Liver Microsomes (HLM) [5][6][8]
| Compound | Metabolite | Apparent Intrinsic Clearance (Clint, in vivo) | Key Enzyme |
| Arecoline | Arecaidine | 57.8 ml/min/kg | Carboxylesterase 1 (CES1) |
| Guvacoline | Guvacine | 0.654 ml/min/kg | Not specified, but significantly lower activity |
Experimental Protocols
In Vitro Hydrolysis of Arecoline and Guvacoline[5][6][8]
This protocol is based on studies investigating the hydrolysis of arecoline and guvacoline in human liver microsomes (HLM).
-
Preparation of Microsomes: Pooled human liver microsomes are used as the enzyme source.
-
Reaction Mixture: The reaction mixture typically contains the substrate (arecoline or guvacoline) at various concentrations, HLM, and a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4) to maintain physiological conditions.
-
Incubation: The reaction is initiated by adding the substrate and incubated at 37°C in a shaking water bath.
-
Reaction Termination: The reaction is stopped at specific time points by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile), to precipitate the proteins.
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the parent compound and the formation of the hydrolytic metabolites (arecaidine and guvacine).
-
Enzyme Kinetics: The formation of metabolites over time is used to determine enzyme kinetic parameters such as Vmax (maximum reaction velocity) and Km (Michaelis constant), from which the intrinsic clearance can be calculated.
-
Inhibitor Studies: To identify the specific enzymes involved, known inhibitors of carboxylesterases (e.g., loperamide (B1203769) for CES2, digitonin (B1670571) for CES1, and non-specific inhibitors like disulfiram) are included in the reaction mixture.
Metabolomic Analysis of Arecoline in Mice[1][2][3][4]
This protocol is a summary of the methodology used for identifying arecoline metabolites in mouse urine.
-
Animal Dosing: Male mice are administered arecoline (e.g., 20 mg/kg) via oral gavage (p.o.) or intraperitoneal injection (i.p.). Control groups receive the vehicle (e.g., saline).
-
Urine Collection: Urine samples are collected from the mice over a specified period (e.g., 0-12 hours) using metabolic cages.
-
Sample Preparation: Urine samples are prepared for analysis, which may involve dilution and filtration.
-
LC-MS Analysis: The prepared urine samples are analyzed using Ultra-Performance Liquid Chromatography coupled to a Time-of-Flight Mass Spectrometer (UPLC-TOFMS). This technique separates the different molecules in the urine and then measures their exact mass, allowing for the identification of potential metabolites.
-
Data Analysis: The data from the treated and control groups are compared to identify ions (potential metabolites) that are significantly elevated in the urine of arecoline-treated mice. The chemical formulas of these ions are determined from their accurate mass measurements.
-
Metabolite Identification: The structures of the potential metabolites are confirmed by comparing their fragmentation patterns in tandem mass spectrometry (MS/MS) with those of synthesized authentic standards.
Mandatory Visualization
Caption: Experimental workflows for arecoline and guvacoline metabolism studies.
Caption: Primary metabolic pathways of arecoline and guvacoline.
Discussion and Conclusion
The available data clearly indicate that arecoline is subject to extensive and rapid metabolism in mammals, leading to a diverse array of metabolites. The primary routes of metabolism, including hydrolysis, N-oxidation, and reduction, have been well-characterized. The hydrolysis of arecoline to arecaidine, mediated primarily by CES1, is a major metabolic pathway.[5][6][8]
In stark contrast, the metabolism of guvacoline appears to be significantly more limited, with hydrolysis to guvacine being the only well-documented pathway.[5][6][7][8] Crucially, the rate of this hydrolysis is substantially lower than that of arecoline. This difference in metabolic rate suggests that guvacoline may have a longer half-life and a different pharmacokinetic profile compared to arecoline.
The limited research on the broader metabolomic effects of guvacoline presents a significant knowledge gap. While the primary hydrolytic metabolite is known, it is plausible that other metabolic pathways, such as N-oxidation or conjugation, may also occur, albeit potentially at lower rates. The lack of a comprehensive metabolomic study on guvacoline, similar to that conducted for arecoline, hinders a complete comparative analysis.
For drug development professionals, the slower metabolism of guvacoline could imply a more sustained pharmacological effect, for better or worse. The extensive metabolism of arecoline, on the other hand, suggests a higher potential for drug-drug interactions, particularly with other substrates or inhibitors of carboxylesterases.
References
- 1. A metabolomic approach to the metabolism of the areca nut alkaloids arecoline and arecaidine in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Aracaidine in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vitro hydrolysis of areca nut xenobiotics in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Guvacoline Hydrobromide's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Guvacoline Hydrobromide's performance as a muscarinic receptor agonist against other well-established alternatives, supported by experimental data. The information is intended to assist researchers in understanding its mechanism of action and to facilitate decisions in drug development.
Executive Summary
Guvacoline, a natural alkaloid found in the areca nut, acts as a full agonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] Experimental evidence confirms its activity, although it is reported to be less potent than its structural analog, arecoline (B194364). This guide compares the functional potency of this compound with Arecoline and another widely used muscarinic agonist, Pilocarpine, based on available in vitro data.
Mechanism of Action: Muscarinic Receptor Activation
This compound exerts its effects by directly binding to and activating muscarinic acetylcholine receptors. These receptors are G-protein coupled receptors (GPCRs) involved in the parasympathetic nervous system, modulating a wide range of physiological functions. The activation of these receptors, particularly the M2 and M3 subtypes, leads to cellular responses such as smooth muscle contraction and changes in heart rate.
The signaling pathway for M2 and M3 muscarinic receptors, the primary subtypes discussed in the comparative data, is depicted below. M2 receptors are typically coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). M3 receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium.
References
Safety Operating Guide
Guvacoline Hydrobromide: A Guide to Safe Disposal in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Guvacoline Hydrobromide, ensuring compliance with general safety standards.
This compound, a natural alkaloid, is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, it is imperative to prevent its entry into sewer systems or surface and ground water. Therefore, disposal requires careful consideration to minimize environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety glasses, a lab coat, and chemical-resistant gloves. Standard laboratory safety protocols should be followed at all times.
Step-by-Step Disposal Procedure
The recommended disposal method for this compound is to treat it as a chemical waste product destined for incineration or disposal in an approved waste facility. Do not dispose of this compound down the drain.
-
Segregation of Waste:
-
Collect all solid this compound waste, including empty containers and contaminated materials (e.g., weighing paper, gloves), in a designated and clearly labeled hazardous waste container.
-
For solutions containing this compound, collect them in a separate, sealed, and properly labeled liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Labeling:
-
Label the waste container clearly with "this compound Waste" and include the concentration and solvent if it is in a solution.
-
Ensure the label is securely attached and legible.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or the designated hazardous waste disposal contractor to schedule a pickup.
-
Follow all institutional procedures for waste manifest and pickup.
-
Quantitative Data Summary
The following table summarizes key quantitative and safety data for this compound.
| Property | Value | Source |
| CAS Number | 17210-51-4 | |
| Molecular Formula | C₇H₁₁NO₂ • HBr | [1] |
| Formula Weight | 222.1 g/mol | [1] |
| GHS Classification | Not classified as hazardous | |
| Solubility (PBS, pH 7.2) | 10 mg/ml | [1] |
| Storage Temperature | -20°C | [1] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | [2] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development. Always consult your institution's specific guidelines and your local regulations for chemical waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
